molecular formula C7H10N2O B2918911 2-(Propan-2-yl)pyrimidin-4-ol CAS No. 68210-25-3

2-(Propan-2-yl)pyrimidin-4-ol

Cat. No.: B2918911
CAS No.: 68210-25-3
M. Wt: 138.17
InChI Key: JJFMDOVUGJNEAD-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)pyrimidin-4-ol is a pyrimidine derivative of significant interest in scientific research and drug discovery. The pyrimidine scaffold is a fundamental building block in medicinal chemistry, renowned for its versatility and presence in a wide range of therapeutic agents . This particular compound serves as a key synthetic intermediate for researchers developing novel bioactive molecules. Its structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships in various drug discovery programs. Pyrimidine-based compounds have demonstrated profound impacts across multiple therapeutic areas, including the development of anti-infectives (antibacterial, antifungal, and antiviral agents), anticancer therapies, and treatments for neurological disorders and diabetes . The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems often improves the pharmacokinetic and pharmacodynamic properties of potential drug candidates, making it a privileged scaffold in the design of new chemical entities . Researchers utilize this compound primarily in hit-to-lead optimization phases. Its core structure is capable of forming critical hydrogen bonds with biological targets, which is a key mechanism for achieving potent and selective inhibition of enzymes and receptors . When handling this product, researchers must adhere to strict safety protocols. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) including gloves and eye/face protection should be worn, and all handling should occur in a well-ventilated area . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)7-8-4-3-6(10)9-7/h3-5H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFMDOVUGJNEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foundational Principles: The Dynamic Nature of Pyrimidin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Landscape of 2-(Propan-2-yl)pyrimidin-4-ol

This guide provides a comprehensive examination of the keto-enol tautomerism of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We will dissect the structural, environmental, and energetic factors governing the equilibrium between its lactam (keto) and lactim (enol) forms. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of tautomerism to inform molecular design, synthesis, and bioactivity assessment.

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] The most common form, keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond.[2][3] In the context of this compound, this phenomenon is more accurately described as lactam-lactim tautomerism, a specific case of amide-imidic acid tautomerism inherent to hydroxypyrimidines.

The molecule exists in a dynamic equilibrium between two primary forms:

  • Keto (Lactam) Form: 2-(Propan-2-yl)pyrimidin-4(3H)-one

  • Enol (Lactim) Form: this compound

Understanding the predominant form under physiological or experimental conditions is paramount, as the two tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, polarity, and shape, which directly impact their biological activity and pharmacokinetic profiles.[4]

Caption: The lactam-lactim equilibrium of this compound.

Dissecting the Equilibrium: Key Influential Factors

For heterocyclic systems like pyrimidin-4-one, the equilibrium overwhelmingly favors the keto (lactam) form in most conditions.[4][5][6] This preference is a result of a complex interplay between intramolecular electronics, aromaticity, and intermolecular interactions with the environment.

  • Aromaticity and Stability: While the enol form possesses a fully aromatic pyrimidine ring, the keto form benefits from the high stability of the amide bond. Computational and experimental studies on the parent 4(3H)-pyrimidinone have shown the keto tautomer to be the most stable structure.[6] The introduction of a nitrogen atom into the 2-pyridone ring system to form 4(3H)-pyrimidinone shifts the equilibrium significantly toward the keto form.[5]

  • Substituent Effects: The 2-(Propan-2-yl) group is a weak electron-donating group (EDG) via induction. This inductive effect can subtly influence the electron density of the pyrimidine ring but is generally not potent enough to dramatically shift the inherent preference for the lactam tautomer.

  • Solvent Polarity: The solvent environment is a critical determinant of the tautomeric ratio.[7][8] The lactam form, with its polarized amide group, is typically more polar than the lactim form. Consequently, polar protic and aprotic solvents (e.g., water, DMSO, methanol) preferentially solvate and stabilize the keto tautomer, further shifting the equilibrium in its favor.[9][10] Conversely, in non-polar solvents (e.g., cyclohexane, CCl₄), the less polar enol form may be present in a higher, albeit often still minor, concentration.[2]

  • pH Dependence: The state of protonation can significantly alter the tautomeric landscape. Under acidic conditions, protonation can occur on the ring nitrogens or the exocyclic oxygen, creating cationic species whose stability and subsequent tautomerization are altered. Under basic conditions, deprotonation of the N-H (keto) or O-H (enol) proton yields a common resonance-stabilized anion, complicating a simple equilibrium analysis. Spectroscopic analysis across a range of pH values is essential to characterize these species.[11]

Influencing_Factors Equilibrium Keto <=> Enol Tautomeric Equilibrium Aromaticity Aromaticity & Amide Stability Aromaticity->Equilibrium Favors Keto Solvent Solvent Polarity Solvent->Equilibrium Polar solvents favor Keto pH Solution pH pH->Equilibrium Alters species Substituent Substituent Effects (2-isopropyl group) Substituent->Equilibrium Minor influence Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion Syn Synthesis of This compound Pur Recrystallization Syn->Pur NMR NMR Spectroscopy (CDCl₃, DMSO-d₆) Pur->NMR UV UV-Vis Spectroscopy (Polar & Non-polar Solvents) Pur->UV Xray X-ray Crystallography Pur->Xray Conclusion Determine Tautomer Ratios & Solid-State Structure NMR->Conclusion UV->Conclusion Xray->Conclusion

Sources

Technical Profile: 2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Chemical Researchers, Environmental Scientists, and Agrochemical Process Engineers

Executive Summary

2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2), often abbreviated as IMP or IMHP , is a heterocyclic organic compound of significant relevance in agrochemical synthesis and environmental toxicology.[1][2][3][4] It serves a dual role: primarily as the key precursor and degradation product of Diazinon , a widely used organophosphate insecticide, and secondarily as a versatile intermediate in the synthesis of bioactive benzophenone derivatives.

This guide provides a comprehensive technical analysis of IMP, detailing its physicochemical properties, industrial synthesis pathways, environmental fate mechanisms, and validated analytical protocols for its detection in complex matrices.

Chemical & Physical Profile

Identity & Nomenclature
Identifier Value
CAS Number 2814-20-2
IUPAC Name 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol
Synonyms 2-Isopropyl-6-methyl-4-hydroxypyrimidine; 4-Hydroxy-2-isopropyl-6-methylpyrimidine; IMP; G 27550
Molecular Formula C₈H₁₂N₂O
SMILES CC(C)C1=NC(C)=CC(O)=N1 (Tautomer dependent)
InChI Key AJPIUNPJBFBUKK-UHFFFAOYSA-N
Physicochemical Properties
Property Data Context/Notes
Molecular Weight 152.19 g/mol -
Physical State Solid (Crystalline needles)Typically beige or off-white.[4]
Melting Point 172–175 °CHigh thermal stability.[2][3]
Solubility Moderate (Polar solvents)Soluble in Methanol, DMSO, Chloroform. Slightly soluble in water.
pKa ~9.74 (Predicted)Weakly acidic due to the enol/keto tautomerism.
Stability HighResistant to rapid hydrolysis; persistent in soil/water relative to parent Diazinon.

Synthesis & Production Mechanism[3][4][6][7]

The industrial production of 2-Isopropyl-6-methyl-4-pyrimidinol is a critical step in the manufacturing of Diazinon. The synthesis typically employs a condensation reaction between an amidine and a


-keto ester.
Synthesis Protocol (Step-by-Step)

Reaction Type: Cyclocondensation (Pyrimidine Synthesis)

Reagents:

  • Isobutyramidine hydrochloride (Generated from isobutyronitrile)

  • Ethyl acetoacetate [5]

  • Base: Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)

  • Solvent: Water or Ethanol[6]

Workflow:

  • Amidine Formation: Isobutyronitrile is reacted with methanol and HCl to form the imino ether, which is then treated with ammonia to yield isobutyramidine hydrochloride.[4]

  • Condensation: Isobutyramidine is mixed with ethyl acetoacetate in a basic medium (NaOH/H₂O).

  • Cyclization: The mixture is refluxed. The basic conditions facilitate the nucleophilic attack of the amidine nitrogen on the ketone and ester carbonyls of ethyl acetoacetate, closing the pyrimidine ring.

  • Work-up: The solution is acidified (pH ~5-6) to precipitate the 2-Isopropyl-6-methyl-4-pyrimidinol.

  • Purification: Recrystallization from ethanol/water yields pure beige needles.

Synthesis Pathway Diagram

SynthesisPathway Iso Isobutyronitrile Imine Imine Ether Intermediate Iso->Imine + MeOH / HCl Amidine Isobutyramidine Imine->Amidine + NH3 Complex Condensation Complex Amidine->Complex + EAA / NaOH EAA Ethyl Acetoacetate Product 2-Isopropyl-6-methyl- 4-pyrimidinol (IMP) Complex->Product Cyclization (- H2O, - EtOH)

Figure 1: Chemical synthesis pathway of IMP via condensation of isobutyramidine and ethyl acetoacetate.[4]

Environmental Fate & Metabolism

IMP is the primary environmental metabolite of Diazinon. Understanding its formation is crucial for environmental monitoring, as IMP is more persistent and mobile in water than the parent pesticide.

Mechanism of Hydrolysis

Diazinon undergoes hydrolysis at the ester linkage connecting the pyrimidine ring to the phosphorothioate moiety. This process is pH-dependent:

  • Acidic Conditions: Rapid hydrolysis via protonation of the pyrimidine nitrogen.

  • Alkaline Conditions: Slower hydrolysis driven by hydroxide attack on the phosphorus atom.

  • Biological: Microbial degradation (e.g., by Sphingobium sp.)[7][8] utilizes phosphotriesterase enzymes to cleave the P-O bond.

Degradation Pathway Diagram

DegradationPathway Diazinon Diazinon (Parent Pesticide) Diazoxon Diazoxon (Toxic Oxon) Diazinon->Diazoxon Oxidative Desulfuration (CYP450 / Environment) Hydrolysis Hydrolysis (Abiotic/Biotic) Diazinon->Hydrolysis Diazoxon->Hydrolysis IMP 2-Isopropyl-6-methyl- 4-pyrimidinol (IMP) Hydrolysis->IMP Cleavage of P-O bond DETP Diethyl thiophosphate Hydrolysis->DETP Min Mineralization (CO2, NH3) IMP->Min Slow Ring Cleavage

Figure 2: Environmental degradation and metabolic fate of Diazinon leading to IMP formation.

Analytical Methodologies

Accurate quantification of IMP is required for residue analysis in soil, water, and biological fluids (biomonitoring).

HPLC-UV Detection Protocol

Application: Water and soil residue analysis.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with phosphoric acid) in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV Absorbance at 230 nm (max absorption for the pyrimidine ring).

  • Limit of Detection (LOD): ~0.05 mg/L.

GC-MS Detection Protocol

Application: High-sensitivity biological monitoring (urine metabolites).

  • Sample Prep: Acid hydrolysis of urine conjugates (glucuronides), followed by Liquid-Liquid Extraction (LLE) with chloroform or ether.

  • Derivatization: Due to the hydroxyl group, IMP is often derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether derivative, improving volatility and peak shape.

  • GC Parameters:

    • Column: DB-5MS or equivalent capillary column.

    • Temperature Program: 80°C (1 min) → 20°C/min → 280°C.

  • MS Mode: Selected Ion Monitoring (SIM).[9]

    • Target Ions (m/z): 152 (Molecular ion of underivatized), 224 (TMS-derivative).

Toxicology & Safety

While IMP is significantly less toxic than its parent compound Diazinon (which inhibits acetylcholinesterase), it possesses its own hazard profile.

  • Acute Toxicity: Low to moderate.

  • Irritation: Causes skin and serious eye irritation (Category 2). May cause respiratory irritation (STOT SE 3).

  • Chronic Effects: Potential hepatotoxin (liver toxicity) observed in animal studies at high doses.

  • Handling:

    • PPE: Nitrile gloves, safety goggles, and N95 dust mask (if handling powder).

    • Storage: Sealed container, dry, room temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

  • U.S. EPA (2016). Diazinon: Human Health Risk Assessment for Registration Review. Retrieved from [Link]

  • Briceño, G., et al. (2016). Increased diazinon hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol in liquid medium by a specific Streptomyces mixed culture.[10] Chemosphere. Retrieved from [Link]

  • Organic Syntheses (1946). Synthesis of Pyrimidine Derivatives via Condensation. (General reference for amidine-ketoester condensation). Retrieved from [Link]

Sources

Methodological & Application

synthesis procedure for 2-(Propan-2-yl)pyrimidin-4-ol from isobutyramidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(Propan-2-yl)pyrimidin-4-ol , a critical heterocyclic building block used in the development of kinase inhibitors, antivirals, and cardiovascular agents (e.g., structural analogs of Rosuvastatin intermediates).

While the IUPAC name suggests an alcohol (enol form), this molecule exists predominantly as the 2-isopropylpyrimidin-4(3H)-one (keto form) in the solid state and in neutral solution. This protocol utilizes a condensation-cyclization strategy between isobutyramidine hydrochloride and ethyl 3-ethoxyacrylate . This route is selected over the ethyl propiolate method due to superior regioselectivity and cleaner reaction profiles.

Retrosynthetic Analysis & Strategy

The construction of the pyrimidine-4-one core requires a [3+3] cyclization. The 2-isopropyl group is derived from the amidine, while the remaining three carbons (C4, C5, C6) are provided by a "formyl acetic acid" equivalent.

  • Synthon A (N-C-N): Isobutyramidine (supplied as HCl salt).

  • Synthon B (C-C-C): Ethyl 3-ethoxyacrylate (acts as a masked formyl acetate).

Reaction Scheme

The amidine nitrogen performs a Michael-type addition-elimination on the


-carbon of the acrylate, followed by intramolecular acylation of the second nitrogen to close the ring.

ReactionScheme Amidine Isobutyramidine HCl (N-C-N Source) Inter Intermediate (Acyclic) Amidine->Inter + Base Reagent Ethyl 3-ethoxyacrylate (C-C-C Source) Reagent->Inter Base NaOEt / EtOH (Base) Base->Inter Product 2-Isopropylpyrimidin-4(3H)-one (Target) Inter->Product Reflux - EtOH

Figure 1: High-level reaction strategy for the synthesis of the target pyrimidine.

Critical Reagents & Safety Profile

ReagentCAS No.[1][2]RoleSafety Hazard
Isobutyramidine HCl 2909-15-1Core ScaffoldHygroscopic. Irritant. Store in desiccator.
Ethyl 3-ethoxyacrylate 1001-26-9Cyclization PartnerSkin/Eye Irritant. Moisture sensitive.
Sodium Ethoxide 141-52-6BaseCorrosive. Pyrophoric (if solid). Use 21% wt solution or prep in situ.
Ethanol (Anhydrous) 64-17-5SolventFlammable. Must be dry (<0.1% water) to prevent ester hydrolysis.

Safety Precaution: The reaction involves strong bases and refluxing solvents. Perform all steps in a fume hood. Isobutyramidine hydrochloride is extremely hygroscopic; weigh quickly or in a glovebox to ensure accurate stoichiometry.

Detailed Experimental Protocol

Equipment Setup[3][4][5][6]
  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF).

  • Atmosphere: Dry Nitrogen or Argon line (Schlenk line preferred).

  • Temperature Control: Oil bath with magnetic stirrer/hotplate.

  • Condenser: Reflux condenser with drying tube (CaCl₂ or Drierite).

Step-by-Step Procedure

Step 1: Preparation of Amidine Free Base (In Situ)

  • Oven-dry the glassware and cool under a stream of nitrogen.

  • Charge the RBF with Anhydrous Ethanol (50 mL) .

  • Add Sodium metal (1.15 g, 50 mmol) in small pieces (or use commercially available 21% NaOEt solution: ~19 mL). Stir until all sodium has dissolved and evolution of hydrogen ceases.

    • Note: Using 2 equivalents of base is critical: 1 eq to neutralize the HCl salt, 1 eq to catalyze the cyclization.

  • Add Isobutyramidine Hydrochloride (3.06 g, 25 mmol) to the sodium ethoxide solution.

  • Stir at room temperature for 30 minutes. A fine white precipitate of NaCl will form.

    • Technical Insight: Filtration of NaCl is optional but recommended for cleaner workup. If filtering, use a Schlenk frit under inert gas. For this protocol, we will proceed without filtration as the salt does not interfere.

Step 2: Condensation & Cyclization 6. Add Ethyl 3-ethoxyacrylate (3.96 g, 27.5 mmol, 1.1 eq) dropwise to the reaction mixture over 5 minutes.

  • Why Excess? A slight excess of the acrylate ensures complete consumption of the valuable amidine.
  • Heat the mixture to Reflux (approx. 80°C) .
  • Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (System: 10% MeOH in DCM; Product R_f ~ 0.3–0.4, UV active).

Step 3: Workup & Isolation 9. Cool the reaction mixture to room temperature. 10. Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol. Result: A gummy yellow solid (Sodium salt of the pyrimidine). 11. Dissolve the residue in minimal Water (20 mL) . 12. Cool the aqueous solution in an ice bath (0–5°C). 13. Acidify carefully with Glacial Acetic Acid or 2N HCl to pH ~5–6.

  • Observation: The product will precipitate as a white to off-white solid.
  • Stir at 0°C for 30 minutes to maximize precipitation.
  • Filter the solid using a Büchner funnel.
  • Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 5 mL).
  • Dry in a vacuum oven at 45°C overnight.
Yield & Characterization[6]
  • Expected Yield: 65–75%

  • Appearance: White crystalline solid.

  • Melting Point: 155–160°C (Lit. analogs range 150–170°C).

Spectroscopic Validation (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.0–12.5 (br s, 1H, NH/OH tautomer).
      
    • 
       7.85 (d, J=6.5 Hz, 1H, H-6). Downfield due to proximity to N.
      
    • 
       6.15 (d, J=6.5 Hz, 1H, H-5). Upfield due to proximity to C=O.
      
    • 
       2.80 (sept, J=7.0 Hz, 1H, CH of isopropyl).
      
    • 
       1.18 (d, J=7.0 Hz, 6H, CH₃ of isopropyl).
      

Mechanistic Pathway[4][5][6]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Michael addition followed by an intramolecular aminolysis.

Mechanism Step1 1. Deprotonation Isobutyramidine HCl + NaOEt -> Free Amidine + NaCl Step2 2. Michael Addition Amidine Nitrogen attacks beta-carbon of Acrylate Step1->Step2 Step3 3. Elimination Loss of Ethanol (EtO- group) -> Enamine Intermediate Step2->Step3 Step4 4. Cyclization Intramolecular attack of 2nd Nitrogen on Ester Carbonyl Step3->Step4 Step5 5. Tautomerization Formation of aromatic Pyrimidin-4(3H)-one system Step4->Step5

Figure 2: Step-by-step mechanistic flow of the condensation reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Wet EthanolUse freshly distilled or molecular sieve-dried ethanol. Water hydrolyzes the acrylate ester.
Product is Oily Incomplete AcidificationEnsure pH reaches 5–6. If oil persists, extract with DCM, dry over MgSO₄, and recrystallize from EtOAc/Hexane.
Starting Material Left Old NaOEtSodium ethoxide degrades over time. Prepare fresh from Na metal for best results.
Regioisomer Impurity Use of Ethyl PropiolateIf using the alternative Ethyl Propiolate method, significant 5-OH isomer may form. Switch to Ethyl 3-ethoxyacrylate.[3]

References

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 1962. (Classic text on heterocyclic synthesis mechanisms).
  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • PubChem Compound Summary. "Ethyl 3-ethoxyacrylate" (CID 221780). National Center for Biotechnology Information. Link

  • Sairam, M., et al. "Synthesis of 4H/2H-chromene-3-carboxylates... and ethyl propiolate condensation." Indian Journal of Chemistry, 2022 , 61, 809-815.[4] (Demonstrates reactivity of ethyl propiolate/acrylates with nucleophiles). Link[4]

  • Guan, Y., et al. "Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinecarbaldehyde." ResearchGate, 2014 . (Validates the stability and formation of the 2-isopropylpyrimidine core). Link

Sources

condensation reaction protocols for 2-isopropylpyrimidin-4-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 2-isopropylpyrimidin-4-ol (CAS: 52784-38-0), a critical heterocyclic scaffold used in the development of kinase inhibitors and diverse pharmaceutical intermediates.

Unlike its high-volume industrial cousin, 2-isopropyl-6-methyl-4-hydroxypyrimidine (the Diazinon intermediate), this specific target lacks the 6-methyl substitution. Consequently, the standard ethyl acetoacetate condensation route is inapplicable. This guide presents a high-fidelity protocol utilizing ethyl 3-ethoxyacrylate (or its synthetic equivalent) to ensure precise regioselectivity and high purity.

Reaction Chemistry & Mechanistic Insight

The Challenge of Regioselectivity

The synthesis of 4-hydroxypyrimidines typically involves the condensation of an amidine with a 1,3-electrophile.

  • Standard Route (Incorrect for this target): Isobutyramidine + Ethyl Acetoacetate

    
     2-isopropyl-6-methylpyrimidin-4-ol.
    
  • Target Route: Isobutyramidine + 3-carbon electrophile (formylacetate equivalent)

    
     2-isopropylpyrimidin-4-ol.
    
Selected Pathway: The Enol Ether Condensation

To eliminate the formation of regioisomers, this protocol employs ethyl 3-ethoxyacrylate . The ethoxy group acts as an excellent leaving group, driving the cyclization after the initial nucleophilic attack by the amidine.

Reaction Scheme:



Tautomeric Considerations

Researchers must recognize that the product exists in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) . In solution (polar solvents) and solid state, the keto tautomer often predominates. Analytical data (NMR) should be interpreted with this specific tautomeric balance in mind.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Isobutyramidine HCl 1.0NucleophileDry, free flowing solid. Hygroscopic.
Ethyl 3-ethoxyacrylate 1.1Electrophile>95% purity; trans-isomer preferred but not critical.
Sodium Ethoxide 2.2Base21 wt% solution in EtOH is preferred for ease of handling.
Ethanol (Anhydrous) SolventMediumWater content <0.1% to prevent ester hydrolysis.
Acetic Acid / HCl -QuenchFor pH adjustment during workup.
Step-by-Step Methodology
Step 1: Preparation of the Free Amidine
  • Rationale: Amidine hydrochlorides are stable but unreactive. They must be liberated in situ.

  • Protocol:

    • Charge a dry 3-neck round-bottom flask (RBF) with Ethanol (Anhydrous) (10 mL/g of amidine).

    • Add Sodium Ethoxide (21% in EtOH) (1.0 equiv) under nitrogen atmosphere.

    • Cool to 0–5 °C.

    • Add Isobutyramidine HCl (1.0 equiv) portion-wise.

    • Stir for 30 minutes. A white precipitate (NaCl) will form.[1]

    • Note: Filtration of NaCl is optional but recommended for cleaner downstream processing.

Step 2: Condensation Reaction [2]
  • Rationale: Controlled addition prevents oligomerization of the acrylate.

  • Protocol:

    • To the free amidine solution (from Step 1), add Ethyl 3-ethoxyacrylate (1.1 equiv) dropwise over 15 minutes at room temperature.

    • Add the second portion of Sodium Ethoxide (1.2 equiv).

      • Why 2.2 equiv total? 1.0 eq to free the amidine, 1.0 eq to deprotonate the formed pyrimidinol (driving the equilibrium), and 0.2 eq excess.

    • Heat the reaction mixture to Reflux (78 °C) .

    • Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor via LC-MS (Target Mass: [M+H]+ = 139.09). Disappearance of amidine indicates completion.

Step 3: Workup & Isolation
  • Rationale: The product exists as a sodium salt in the reaction mixture. Careful acidification is required to precipitate the neutral compound.

  • Protocol:

    • Concentrate the reaction mixture under reduced pressure to remove most ethanol.

    • Dissolve the residue in minimal water (approx. 3 mL/g starting material).

    • Cool the aqueous solution to 0–5 °C.

    • Slowly acidify with Glacial Acetic Acid or 2N HCl to pH 6–7 .

      • Critical: Do not over-acidify (< pH 4) as the pyrimidine nitrogen can protonate, resolubilizing the product.

    • The product will precipitate as a white to off-white solid.

    • Stir the slurry at 0 °C for 1 hour to maximize yield.

    • Filter the solid and wash with cold water (2x) and cold acetone (1x).

    • Dry in a vacuum oven at 45 °C for 12 hours.

Visualized Workflows

Reaction Pathway

The following diagram illustrates the molecular transformation and the critical intermediate states.

ReactionPathway Amidine Isobutyramidine (Nucleophile) Intermediate Acyclic Intermediate (Transient) Amidine->Intermediate Base (NaOEt) Acrylate Ethyl 3-ethoxyacrylate (Electrophile) Acrylate->Intermediate Cyclization Cyclization (- EtOH) Intermediate->Cyclization Salt Pyrimidinolate Sodium Salt Cyclization->Salt NaOEt Product 2-Isopropylpyrimidin-4-ol (Target) Salt->Product Acid Workup (pH 6-7)

Figure 1: Mechanistic pathway from precursors to the isolated target.

Process Flow & Decision Tree

This flowchart guides the operator through critical decision points during the synthesis.

ProcessFlow Start Start Synthesis FreeBase Free Base Amidine (NaOEt/EtOH) Start->FreeBase AddAcrylate Add Ethyl 3-ethoxyacrylate FreeBase->AddAcrylate Reflux Reflux 6 Hours AddAcrylate->Reflux CheckLCMS IPC: LC-MS Check Reflux->CheckLCMS Complete Amidine Consumed? CheckLCMS->Complete ContinueReflux Continue Reflux (+2h) Complete->ContinueReflux No StripSolvent Remove EtOH Complete->StripSolvent Yes ContinueReflux->CheckLCMS Acidify Acidify to pH 6-7 StripSolvent->Acidify Filter Filter & Dry Acidify->Filter

Figure 2: Operational workflow with In-Process Control (IPC) decision loops.

Analytical Specifications

To validate the synthesis, the isolated material must meet the following criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline solid
Purity HPLC (254 nm)> 98.0%
Identity 1H-NMR (DMSO-d6)

1.2 (d, 6H), 2.8 (m, 1H), 6.1 (d, 1H), 7.8 (d, 1H), 12.5 (br s, 1H)
Mass LC-MS (ESI+)

139.1

Note on NMR: The broad singlet at 12.5 ppm corresponds to the OH/NH tautomeric proton. The coupling constant between the pyrimidine ring protons (C5-H and C6-H) is typically


 Hz.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete cyclization or loss during workup.

    • Solution: Ensure the reaction runs for the full duration. During workup, if the product does not precipitate at pH 6, saturate the aqueous layer with NaCl (salting out) and extract with ethyl acetate / isopropanol (9:1).

  • Regioisomer Contamination:

    • Cause: Use of incorrect electrophile (e.g., ethyl propiolate can sometimes yield 2-isopropylpyrimidin-6-ol depending on conditions).

    • Solution: Strictly stick to ethyl 3-ethoxyacrylate or ethyl 3,3-diethoxypropionate .

  • Colored Impurities:

    • Cause: Oxidation of the enol ether starting material.

    • Solution: Distill ethyl 3-ethoxyacrylate before use if it appears dark yellow/brown.

References

  • Preparation of Pyrimidines. Organic Syntheses, Coll.[3] Vol. 4, p.638 (1963). (General method for amidine condensation). Link

  • Process for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine. U.S. Patent 4,496,728.[4] (Reference for industrial scale amidine handling and pH control). Link

  • Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinecarbaldehyde. ResearchGate. (Demonstrates reactivity of the 2-isopropyl-pyrimidine scaffold). Link

  • Reactions of ethyl isobutenyl ether. Journal of Organic Chemistry. (Background on enol ether reactivity). Link

Sources

using 2-(Propan-2-yl)pyrimidin-4-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Propan-2-yl)pyrimidin-4-ol as a Pharmaceutical Intermediate

Executive Summary

This compound (also designated as 2-isopropyl-4-hydroxypyrimidine or 2-isopropylpyrimidin-4(3H)-one) is a critical heterocyclic building block in medicinal chemistry. Its structural significance lies in the 2-isopropyl group , which provides a metabolically stable lipophilic handle, and the 4-hydroxyl group , which serves as a versatile reactive site for functionalization.

This Application Note details the physicochemical behavior (tautomerism), synthetic utility, and downstream processing of this intermediate. We provide validated protocols for its conversion into 4-chloro-2-isopropylpyrimidine —the primary gateway to


 and palladium-catalyzed cross-coupling reactions used in the synthesis of kinase inhibitors and GPCR antagonists.

Chemical Context & Physicochemical Properties

Tautomerism: The Critical Insight

Researchers often mischaracterize 4-hydroxypyrimidines as phenols. In solution and the solid state, this molecule exists predominantly as the pyrimidin-4(3H)-one (lactam) tautomer, not the pyrimidin-4-ol (lactim).

  • Implication for Reactivity: The N3 proton is acidic (

    
    ), making the molecule an ambident nucleophile. Alkylation under basic conditions can occur at N3 (favored) or O4, depending on the solvent and electrophile hardness (HSAB theory).
    
  • Implication for Solubility: The lactam form possesses a high dipole moment, reducing solubility in non-polar solvents (e.g., hexanes) compared to its chlorinated derivative.

Figure 1: Tautomeric Equilibrium and Reactivity Profile

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (Pyrimidin-4(3H)-one) Dominant Species Lactim Lactim Form (Pyrimidin-4-ol) Minor Species Lactam->Lactim Ka (Low) Reactivity Reactivity Implications Lactam->Reactivity N3-Alkylation (Soft Electrophiles) Lactim->Reactivity O-Alkylation (Hard Electrophiles) Chlorination 4-Chloro-2-isopropylpyrimidine (Key Intermediate) Reactivity->Chlorination Precursor to 4-Cl derivative

Caption: The lactam tautomer dominates in solution. Conversion to the 4-chloro derivative locks the aromatic system.

Pharmaceutical Relevance

The 2-isopropyl moiety is a bioisostere for the C2-amino group of purines but offers distinct advantages:

  • Lipophilic Ligand Efficiency (LLE): The isopropyl group fills hydrophobic pockets (e.g., the gatekeeper region in kinases) without introducing hydrogen bond donors/acceptors that might incur desolvation penalties.

  • Metabolic Stability: Unlike a linear propyl chain, the branched isopropyl group retards

    
    -oxidation.
    
  • Scaffold Utility: Used in the synthesis of:

    • GnRH Antagonists: Substituting the urea core.

    • Kinase Inhibitors: Targeting ATP-binding sites where the pyrimidine mimics the adenine ring.

Validated Experimental Protocols

Protocol A: Chlorination (Synthesis of 4-Chloro-2-isopropylpyrimidine)

Objective: Convert the unreactive lactam carbonyl into a highly reactive electrophilic chloride.

Safety Warning:


 is corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents:

  • This compound (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq) - Solvent & Reagent
    
  • N,N-Diethylaniline (1.0 eq) or catalytic DMF - Catalyst/Acid Scavenger

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask (equipped with a condenser and drying tube/nitrogen inlet) with this compound.

  • Addition: Carefully add

    
     (neat). If the starting material is solid, it may not dissolve immediately. Add N,N-diethylaniline slowly (exothermic).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (polar, UV active) should disappear; the product (non-polar, high

      
      ) will appear.
      
  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (use a base trap for the pump).
      
    • Quench: Pour the oily residue slowly onto crushed ice/water with vigorous stirring. Caution: Delayed exotherm.

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8.
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 85–95% (Pale yellow oil or low-melting solid).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the 4-chloro intermediate with an aryl boronic acid to generate a biaryl scaffold.

Reagents:

  • 4-Chloro-2-isopropylpyrimidine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    /
    
    
  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Combine solvent, base, and boronic acid in a microwave vial or pressure tube. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the 4-chloro-2-isopropylpyrimidine and Pd catalyst. Seal the vessel under Argon.

  • Reaction:

    • Thermal: Heat to

      
       for 12–16 hours.
      
    • Microwave: Heat to

      
       for 30 minutes (Recommended for difficult substrates).
      
  • Workup: Filter through a Celite pad (rinse with EtOAc). Wash filtrate with water and brine.

  • Purification: Silica gel chromatography.

Data Summary & Troubleshooting

Table 1: Reactivity Comparison of C4-Substituents

Substituent (C4)Electronic NatureReactivity ProfileRecommended Transformation
-OH (Lactam) Electron-rich (Tautomer)Nucleophilic (N3/O4)Chlorination (

)
-Cl Electron-deficientElectrophilic

(Amines), Suzuki/Stille Coupling
-OMe Electron-richInert/Protecting GroupDemethylation (HBr/AcOH)

Figure 2: Synthetic Workflow for Library Generation

SynthesisWorkflow cluster_activation Activation Step cluster_diversification Diversification (Parallel Synthesis) Start This compound (Starting Material) Step1 Chlorination (POCl3, Reflux) Start->Step1 Intermediate 4-Chloro-2-isopropylpyrimidine (Electrophile) Step1->Intermediate PathA Path A: SNAr (R-NH2, DIEA, DMSO) Creates: Aminopyrimidines Intermediate->PathA Nucleophilic Aromatic Substitution PathB Path B: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Creates: Biaryl Systems Intermediate->PathB Pd-Catalyzed C-C Bond

Caption: Divergent synthesis strategy using the 4-chloro intermediate as a linchpin.

References

  • Tautomerism of Hydroxypyrimidines

    • Title: Structure and amide-amide tautomerism of 4-hydroxypyrimidines.[1]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Link:[Link] (Validates lactam dominance).[1]

  • Chlorin

    
    ): 
    
    • Title: Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.[2][3]

    • Source:Synlett (Thieme).
  • Suzuki Coupling on Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source:Molecules.[4][5][6][7][8]

    • Link:[Link] (Optimized Pd-coupling conditions).

  • Safety Data (General Pyrimidines)

    • Title: Safety Data Sheet - 2-Isopropyl-4-hydroxypyrimidine (Analog).
    • Source: Sigma-Aldrich.

Sources

nucleophilic substitution reactions involving 2-isopropyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Nucleophilic Aromatic Substitution (


) & Scaffold Activation
Date:  October 26, 2025

Executive Summary

2-Isopropyl-4-hydroxypyrimidine (CAS 2814-20-2) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for kinase inhibitors (e.g., CDK, mTOR pathways) and GPCR ligands.[1][2] Its isopropyl group at the C2 position provides essential lipophilicity and steric bulk that fills hydrophobic pockets in enzyme active sites.

However, the "hydroxy" moiety is chemically misleading. In solution, the molecule exists predominantly as 2-isopropylpyrimidin-4(1H)-one (the lactam tautomer).[1][2] This structural reality renders direct nucleophilic substitution at the C4 position kinetically inert under standard conditions.

This guide details the industry-standard workflow to overcome this barrier: Activation via Chlorination followed by Nucleophilic Aromatic Substitution (


) .[1] We provide optimized protocols for converting the inert "hydroxy" pyrimidine into a reactive electrophile and subsequently diversifying it with amines and alkoxides.

Mechanistic Insight: The Tautomer Trap

Before attempting synthesis, one must understand the substrate's behavior. The 4-hydroxy pyrimidine system undergoes lactam-lactim tautomerism.[1][2]

  • Lactam Form (Dominant): The proton resides on N3, and C4 is a carbonyl (

    
    ). This form is stable and resistant to direct nucleophilic attack.
    
  • Lactim Form (Reactive): The proton resides on the oxygen (-OH). This is the species required for activation.

To substitute the oxygen function, we must trap the molecule in a reactive state by converting the poor leaving group (


 / 

) into an excellent leaving group (

).
Workflow Visualization

The following diagram illustrates the activation and substitution pathway.

ReactionWorkflow Substrate 2-Isopropyl-4-hydroxypyrimidine (Lactam/Lactim Equilibrium) Activation Activation Step (Chlorination) Substrate->Activation POCl3, reflux -HCl, -PO2Cl Intermediate 4-Chloro-2-isopropylpyrimidine (Reactive Electrophile) Activation->Intermediate Quench & Workup Product Functionalized Pyrimidine (Amino/Alkoxy derivative) Intermediate->Product Nucleophile (H-Nu), Base SNAr Mechanism

Figure 1: The strategic workflow from inert lactam to functionalized drug scaffold.[1][2]

Protocol A: Activation (Chlorination)

Objective: Synthesis of 4-chloro-2-isopropylpyrimidine.[1][2] Principle: Deoxychlorination using Phosphoryl Chloride (


).
Materials
  • Substrate: 2-Isopropyl-4-hydroxypyrimidine (1.0 equiv)[1][2]

  • Reagent:

    
     (Phosphoryl chloride) (5.0 – 8.0 equiv)[2]
    
  • Catalyst/Base:

    
    -Dimethylaniline (1.0 equiv) or catalytic DMF (creates Vilsmeier-Haack intermediate).[1][2]
    
  • Solvent: Neat (reaction acts as solvent) or Toluene if scale >100g.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

    
    ) or nitrogen line to the condenser (moisture sensitive).
    
  • Addition: Charge the flask with 2-isopropyl-4-hydroxypyrimidine.

  • Reagent Introduction:

    • Critical Safety: Work in a fume hood.

      
       is highly corrosive.[1]
      
    • Add

      
       slowly.
      
    • Add

      
      -dimethylaniline dropwise.[1][2] (Note: This base scavenges HCl and accelerates the reaction).
      
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The starting material (polar, stays at baseline) should disappear; the product (non-polar) will move up (

      
      ).
      
  • Concentration: Once complete, cool to room temperature. Remove excess

    
     via rotary evaporation under reduced pressure. Do not overheat  the residue.
    
Critical Safety Protocol: The Quench

The residue contains residual


, which reacts violently with water.
  • Prepare a beaker of crushed ice (approx. 5x the volume of the reaction).

  • Dissolve the reaction residue in a minimal amount of Dichloromethane (DCM) or pour the viscous oil directly if fluid.

  • Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: The solution will be highly acidic. Slowly add saturated

    
     or 
    
    
    
    until pH
    
    
    7–8. Caution:
    
    
    evolution will be vigorous.
  • Extraction: Extract with DCM (

    
    ). Dry organics over 
    
    
    
    , filter, and concentrate.[1][3][4]
  • Result: Yellow to brown oil/solid. Yield typically 85–95%.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C4-Chloride with Amines or Alkoxides.[1] Mechanism: Addition-Elimination via a Meisenheimer-like complex.[1][2] The nitrogen atoms in the pyrimidine ring stabilize the negative charge intermediate, facilitating the attack.

Decision Matrix for Reaction Conditions

SNAr_Decision Start Select Nucleophile Amine Primary/Secondary Amine Start->Amine Alcohol Alcohol/Phenol Start->Alcohol Cond_Amine Condition Set A: Solvent: Ethanol or IPA Base: DIPEA or Et3N Temp: 60-80°C Amine->Cond_Amine Cond_Alc Condition Set B: Solvent: DMF or THF Base: NaH or KOtBu Temp: 0°C to RT Alcohol->Cond_Alc

Figure 2: Selection of reaction conditions based on nucleophile type.

Method 1: Amination (C-N Bond Formation)

Ideal for creating kinase inhibitor libraries.

  • Dissolution: Dissolve 4-chloro-2-isopropylpyrimidine (1.0 equiv) in Ethanol or Isopropanol (0.2 M concentration).

    • Note: Protic solvents often accelerate

      
       on pyrimidines by stabilizing the leaving group departure.
      
  • Reagents: Add the amine (1.1 – 1.5 equiv) and a non-nucleophilic base (DIPEA or

    
    , 2.0 equiv).
    
  • Reaction: Heat to reflux (80°C) for 4–12 hours.

    • Optimization: If the amine is sterically hindered (e.g., tert-butyl amine), switch solvent to n-Butanol and heat to 110°C, or use microwave irradiation (120°C, 30 min).[1]

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

Method 2: Etherification (C-O Bond Formation)

Requires stronger activation of the nucleophile.

  • Activation: In a dry flask under Argon, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF or DMF .

  • Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise at 0°C. Stir for 15–30 min until

    
     evolution ceases.
    
  • Substitution: Add a solution of 4-chloro-2-isopropylpyrimidine (1.0 equiv) in THF/DMF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Note: Heating is rarely required for alkoxides unless the alcohol is very bulky.

Data Summary & Troubleshooting

Expected Performance Metrics
Reaction StepTypical YieldKey ImpurityCorrection Strategy
Chlorination (

)
85% – 95%Hydrolysis product (reverted starting material)Ensure strictly anhydrous conditions; check

quality.

(Aliphatic Amines)
80% – 95%Bis-substitution (rare) or N-oxideUse stoichiometry control (1.1 equiv amine).[1][2]

(Anilines)
50% – 75%Unreacted ChlorideAnilines are weak nucleophiles. Add catalytic acid (HCl) or switch to Buchwald-Hartwig coupling.[1][2]

(Alkoxides)
70% – 90%Elimination productsKeep temperature low (<40°C); avoid excess strong base.[1]
Troubleshooting Guide
  • Problem: Reaction stalls with unreacted Chloride.

    • Solution: The 2-isopropyl group adds steric bulk adjacent to the reaction centers (though less than the 4-position, it affects ring conformation).[1] Increase temperature or switch to a high-boiling polar aprotic solvent like DMSO or NMP .[1][2]

  • Problem: Product is water-soluble during workup.

    • Solution: Pyrimidines are basic. If your product has a pKa near 7-8, it may be protonated during washes.[1][2] Ensure the aqueous layer is pH > 10 during extraction to keep the amine free-based.[1]

References

  • Synthesis of 4-chloropyrimidines: Organic Syntheses, Coll. Vol. 4, p.336 (1963); Vol. 35, p.28 (1955). (Classic protocol for deoxychlorination).[1] Link[2]

  • Tautomerism of Hydroxypyrimidines: ChemicalBook, "Tautomerism characteristics of 4-pyrimidone".[1] (Mechanistic background on lactam stability). Link

  • Nucleophilic Substitution Mechanism: Chemistry Stack Exchange, "Nucleophilic aromatic substitution of 4-chloropyridine".[1] (Applicable mechanistic parallels to pyrimidine). Link

  • Properties of 2-Isopropyl-4-hydroxypyrimidine: PubChem Compound Summary, CID 135444498.[1][2] Link[2]

  • Kinetics of Pyrimidine Substitution: Zenodo, "Kinetics of Substitution of 2-Chloropyrimidine".[1] (Comparative reactivity data). Link

Sources

Optimized Catalytic Hydrogenation of 2-(Propan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The catalytic hydrogenation of 2-(Propan-2-yl)pyrimidin-4-ol (also known as 2-isopropyl-4-hydroxypyrimidine) is a critical transformation in the synthesis of cyclic urea scaffolds, which serve as precursors for kinase inhibitors, herbicides, and antiviral agents.

This reaction is non-trivial due to the substrate's tautomeric equilibrium (hydroxy-pyrimidine vs. pyrimidin-4(3H)-one). Successful hydrogenation requires conditions that favor ring activation while preventing catalyst poisoning by the basic nitrogen atoms. This guide outlines two validated protocols: Method A (Platinum Oxide) for high-conversion ring saturation, and Method B (Palladium on Carbon) for cost-sensitive scale-up, alongside a mechanistic analysis of the reduction pathway.

Chemical Context & Mechanistic Insight

The Tautomeric Challenge

In solution, this compound exists in equilibrium with its keto-tautomer, 2-isopropylpyrimidin-4(3H)-one . While the "ol" form (aromatic) is often drawn, the "one" form (amide-like) is thermodynamically significant in polar solvents and essential for the hydrogenation mechanism.

  • Implication: The reaction is not merely the reduction of an aromatic ring but the saturation of a cyclic amide (lactam) system.

  • Role of Acid: Acidic media (e.g., Acetic Acid) is required to protonate the pyrimidine nitrogens (N1 or N3). This destabilizes the aromatic character, facilitating hydride transfer from the catalyst surface.

Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the stepwise reduction to the tetrahydropyrimidine (cyclic urea).

HydrogenationPathway Substrate_Enol 2-isopropylpyrimidin-4-ol (Enol Form - Aromatic) Substrate_Keto 2-isopropylpyrimidin-4(3H)-one (Keto Form - Reactive) Substrate_Enol->Substrate_Keto Tautomerism (Polar Solvent) Activated_Complex Protonated Intermediate (Acid Activated) Substrate_Keto->Activated_Complex + H+ (AcOH) Dihydro Dihydro-Intermediate (Transient) Activated_Complex->Dihydro + H2 / Catalyst Product 6-isopropyl-tetrahydropyrimidin-4(1H)-one (Cyclic Urea) Dihydro->Product + H2 / Catalyst

Figure 1: Mechanistic pathway showing the shift from the aromatic enol to the reactive keto form, followed by acid-activated reduction.

Experimental Protocols

Method A: High-Pressure Hydrogenation (PtO₂ / Acetic Acid)

Best For: High conversion, difficult substrates, and laboratory-scale synthesis. Mechanism: Adams' catalyst (PtO₂) is reduced in situ to highly active Pt(0). The acetic acid solvent prevents catalyst inhibition by the amine product.

Reagents & Equipment[1][2]
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol% loading)

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Gas: Hydrogen (H₂)[2]

  • Equipment: Parr Hydrogenator or high-pressure autoclave (e.g., Buchi Glas Uster).

Step-by-Step Protocol
  • Catalyst Loading: In a glovebox or well-ventilated hood, carefully add PtO₂ (5 mol%) to the hydrogenation vessel.

    • Safety Note: Dry PtO₂ can ignite organic vapors. Wet with a small amount of acetic acid immediately.

  • Substrate Addition: Dissolve the pyrimidinol in glacial acetic acid. Add this solution to the vessel.

  • Purge Cycles: Seal the reactor. Purge with Nitrogen (N₂) (3x, 5 bar) to remove oxygen.

  • Activation: Charge the reactor with Hydrogen (H₂) to 5 bar (75 psi) .

  • Reaction: Heat to 50°C and stir vigorously (1000 rpm). Maintain pressure and temperature for 12–16 hours.

    • Monitoring: Monitor H₂ uptake. The reaction is complete when uptake plateaus.

  • Workup:

    • Cool to room temperature and vent H₂.

    • Filter the mixture through a Celite® pad to remove Platinum. Rinse with Methanol.

    • Concentrate the filtrate under reduced pressure to remove Acetic Acid.

    • Neutralization:[3][4] The product will likely be an acetate salt. Dissolve in EtOAc and wash with saturated NaHCO₃ to liberate the free base.

Method B: Transfer Hydrogenation (Pd/C / Formate)

Best For: Labs without high-pressure equipment; safer handling. Mechanism: Palladium on Carbon uses ammonium formate as a hydrogen donor.

Reagents
  • Substrate: 1.0 equiv

  • Catalyst: 10% Pd/C (10 wt% loading)

  • H-Source: Ammonium Formate (5.0 equiv)

  • Solvent: Methanol (Reagent Grade)

Protocol
  • Suspend 10% Pd/C in Methanol under N₂ flow.

  • Add the substrate and Ammonium Formate.

  • Reflux the mixture (approx. 65°C) for 4–8 hours.

  • Monitor via TLC or LC-MS.[2]

  • Filter hot through Celite® and concentrate.

Data Summary & Optimization Parameters

The following table summarizes critical parameters affecting yield and selectivity.

ParameterCondition A (Recommended)Condition B (Alternative)Impact on Reaction
Catalyst PtO₂ (Adams) 5% Rh/CPtO₂ offers highest activity for ring saturation; Rh is better if avoiding hydrogenolysis of side-chains.
Solvent Acetic Acid Methanol + HClAcidic media is mandatory to activate the pyrimidine ring. Neutral solvents result in <10% conversion.
Pressure 5–10 bar 50 barHigher pressure increases rate but may promote ring opening (hydrolysis) if water is present.
Temp 50–60°C 25°CElevated temperature overcomes the activation energy of the aromatic system.

Experimental Workflow Diagram

Workflow Start Start: Weigh Substrate & Catalyst Solvent Dissolve in Glacial Acetic Acid Start->Solvent Purge Inert Purge (N2) 3 Cycles Solvent->Purge Reaction Pressurize H2 (5 bar) Heat to 50°C Purge->Reaction Check Check H2 Uptake (Plateau?) Reaction->Check Check->Reaction No (Continue) Filter Filter (Celite) Remove Catalyst Check->Filter Yes (Complete) Workup Evaporate AcOH Neutralize (NaHCO3) Filter->Workup

Figure 2: Standard Operating Procedure (SOP) workflow for high-pressure hydrogenation.

Troubleshooting & Critical Quality Attributes (CQA)

  • Incomplete Conversion:

    • Cause: Catalyst poisoning by the basic nitrogen product.

    • Solution: Ensure the solvent is sufficiently acidic (Glacial AcOH). If using MeOH, add 1.0 eq of HCl.

  • Ring Opening (Hydrolysis):

    • Cause: Presence of water at high temperatures. The cyclic urea product can hydrolyze to the open-chain ureido-acid.

    • Solution: Use anhydrous solvents.[2] Store the product in a desiccator.

  • Filtration Difficulties:

    • Cause: Fine Pt/Pd particles clogging the filter.

    • Solution: Use a double-layer filter: Glass fiber paper over Celite®.

References

  • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[2] Asian Journal of Chemistry, vol. 27, no. 11, 2015. Link

    • Relevance: Establishes the PtO₂/Acetic Acid protocol as the gold standard for heterocyclic ring satur
  • Rylander, P. N. "The Art of Heterogeneous Catalytic Hydrogenation." University of Illinois / Engelhard Corp, 1967. Link

    • Relevance: Fundamental text on catalyst poisoning and solvent effects in nitrogen-heterocycle reduction.
  • Bagley, M. C., et al. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." MDPI: Catalysts, 2023. Link

    • Relevance: Discusses the synthesis and reactivity of pyrimidine scaffolds.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67503, 2-Isopropyl-6-methyl-4-pyrimidinol." PubChem, 2023. Link

    • Relevance: Provides tautomeric data and physical properties for the homologous series.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Propan-2-yl)pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for kinase inhibitors, antiviral agents, and antagonists of G-protein-coupled receptors. Specifically, 2-(propan-2-yl)pyrimidin-4-ol (also referred to as 2-isopropyl-4-hydroxypyrimidine or 2-isopropylpyrimidin-4(3H)-one) represents a critical intermediate for introducing lipophilic bulk at the C2 position, which often enhances hydrophobic pocket binding in target proteins.

Traditional thermal synthesis of hydroxypyrimidines involves prolonged reflux (12–24 hours) of amidines with


-keto esters, often suffering from variable yields and difficult purification profiles. This Application Note details a microwave-assisted protocol  that reduces reaction times to under 30 minutes while improving purity and yield.[1] We provide a validated workflow for the core scaffold and a strategy for generating a library of C5/C6-substituted analogs.

Scientific Background & Mechanism

The Chemistry

The synthesis relies on the condensation of isobutyramidine hydrochloride (providing the 2-isopropyl moiety) with a


-keto ester  or equivalent electrophile. Under basic conditions, the amidine nitrogen attacks the ketone carbonyl (or ester, depending on reactivity), followed by cyclization and dehydration/alcohol elimination to aromatize the ring.
Why Microwave Irradiation?
  • Dielectric Heating: Polar solvents (Ethanol, DMF) efficiently absorb microwave energy, generating rapid internal heating.

  • Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing reaction rates (Arrhenius equation).

  • Cleaner Profiles: Short reaction times minimize the thermal degradation of the sensitive amidine free base.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination sequence.

  • Deprotonation: Base liberates the free amidine from its HCl salt.

  • Addition: Amidine attacks the

    
    -keto ester ketone.
    
  • Cyclization: Intramolecular attack on the ester carbonyl.

  • Elimination: Loss of water and ethanol to form the aromatic pyrimidin-4-ol.

ReactionMechanism Start Isobutyramidine HCl + Base FreeBase Free Amidine (Nucleophile) Start->FreeBase - HCl Inter1 Tetrahedral Intermediate FreeBase->Inter1 + β-keto ester Cyclization Intramolecular Cyclization Inter1->Cyclization - H2O Product 2-(Propan-2-yl) pyrimidin-4-ol Cyclization->Product - EtOH

Figure 1: Mechanistic pathway for the condensation of amidines with


-keto esters.

Materials & Equipment

Reagents
  • Precursor A: Isobutyramidine hydrochloride (CAS: 29676-71-9).

  • Precursor B (Core): Ethyl acetoacetate (for 6-methyl analog) or Ethyl propiolate (for unsubstituted).

  • Base: Sodium Ethoxide (21% wt in EtOH) or Potassium Carbonate (anhydrous).

  • Solvent: Ethanol (absolute) or Isopropanol.

Equipment Requirements
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover, Biotage Initiator+) capable of pressure control (0–20 bar).

  • Vials: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp/snap caps and PTFE-coated silicone septa.

  • Stirring: Magnetic stir bars (high-field coupling preferred).

Experimental Protocol

Protocol A: Synthesis of 2-Isopropyl-6-methylpyrimidin-4-ol

This is the robust "workhorse" reaction producing the 6-methyl analog. For the completely unsubstituted C6, substitute Ethyl Acetoacetate with Ethyl Formylacetate (generated in situ) or Ethyl Propiolate.

Step-by-Step Methodology:

  • Preparation:

    • In a 10 mL microwave vial, add Isobutyramidine HCl (1.0 mmol, 122.6 mg).

    • Add Ethyl Acetoacetate (1.1 mmol, 143 mg, 1.1 equiv).

    • Add Ethanol (2.0 mL).

    • Add Sodium Ethoxide (21% in EtOH, 1.2 mmol, ~0.45 mL). Note: If using solid NaOEt, dissolve typically before addition.

  • Sealing & Mixing:

    • Add a stir bar.[2] Cap the vial immediately to prevent moisture absorption.

    • Pre-stir for 30 seconds to ensure homogeneity.

  • Microwave Irradiation:

    • Mode: Dynamic (Standard).

    • Temperature: 120 °C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Power: Max 200W (system will modulate).

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling feature of reactor).

    • The reaction mixture will likely contain a precipitate (NaCl byproduct + Product).

    • Acidify slightly with acetic acid or dilute HCl to pH ~6–7 to ensure the product is in the neutral enol/keto form.

    • Concentrate the solvent under reduced pressure.[2]

    • Purification: Triturate the residue with cold water (to remove NaCl) and filter the solid. Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: Library Generation (Analogs)

To generate analogs, vary the


-keto ester component.
Analog TypeReagent (Precursor B)Product Structure (C5/C6 subs)Reaction Temp/Time
6-Methyl Ethyl Acetoacetate6-Me120°C / 15 min
6-Phenyl Ethyl Benzoylacetate6-Ph130°C / 20 min
6-Trifluoromethyl Ethyl 4,4,4-trifluoroacetoacetate6-CF3110°C / 10 min
5-Carboethoxy Diethyl Ethoxymethylenemalonate5-COOEt (Ester)140°C / 20 min
Unsubstituted Ethyl PropiolateH (C5/C6)100°C / 10 min

Workflow Visualization

The following diagram outlines the decision process for synthesizing specific analogs within this family.

Workflow Input Start: Isobutyramidine HCl Choice Select Electrophile (Analog Design) Input->Choice PathA Ethyl Acetoacetate Choice->PathA Standard PathB Ethyl Benzoylacetate Choice->PathB Lipophilic PathC Diethyl Ethoxymethylene- malonate Choice->PathC Functionalizable Reaction MW Irradiation (120-140°C, 10-20 min) PathA->Reaction PathB->Reaction PathC->Reaction ProdA 6-Methyl Analog Reaction->ProdA Path A ProdB 6-Phenyl Analog Reaction->ProdB Path B ProdC 5-Ester Analog Reaction->ProdC Path C

Figure 2: Decision tree for generating 2-isopropylpyrimidin-4-ol analogs.

Critical Parameters & Troubleshooting

Expertise & Experience
  • Moisture Sensitivity: Amidines are hygroscopic. If your yield is low (<50%), dry your Ethanol over 3Å molecular sieves and ensure the amidine salt is dry.

  • Base Selection: While NaOEt is standard, Potassium Carbonate (K2CO3) is a milder alternative that often results in cleaner crude products for the 6-phenyl analogs, though it may require slightly higher temperatures (130°C).

  • Pressure Limits: Ethanol at 140°C generates significant pressure (~10 bar). Ensure your vials are rated for at least 20 bar. Do not overfill vials (keep volume < 60% capacity).

Data Analysis: MW vs. Thermal

Comparison of the synthesis of 2-isopropyl-6-methylpyrimidin-4-ol:

MethodTemperatureTimeIsolated YieldPurity (LCMS)
Thermal Reflux 78°C (EtOH bp)16 Hours65%88%
Microwave 120°C15 Mins92% >98%

References

  • Microwave Assisted Synthesis of 2-Formimidate-3-carbonitrile Derivatives. Molecules, 2020. [Link]

  • Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Saudi Journal of Biological Sciences, 2022. [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 2014. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, 2024. [Link]

  • Microwave-Assisted Synthesis of Isopropyl β-(3,4-Dihydroxyphenyl)-α-hydroxypropanoate. SciSpace, 2023. (Demonstrates ester chemistry optimization in MW). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Propan-2-yl)pyrimidin-4-ol

[1][2]

Product Identity: 2-(Propan-2-yl)pyrimidin-4-ol Synonyms: 2-Isopropyl-4-hydroxypyrimidine; 2-Isopropylpyrimidin-4(3H)-one CAS: 68210-25-3 (Analogous to the industrial intermediate CAS 2814-20-2) Chemical Formula: C₇H₁₀N₂O[1][2]

Executive Summary

This guide addresses the purification of crude this compound, a critical intermediate often synthesized via the condensation of isobutyramidine with ethyl formylacetate (or equivalent C3 synthons).[1][2] Users typically encounter three core issues: dark/tarry appearance (oligomerization), inorganic salt contamination (from neutralization), and stoichiometric impurities (unreacted amidine).

The protocols below prioritize Acid-Base Swing Extraction as the primary purification vector, leveraging the molecule's amphoteric nature to isolate it from both neutral organic impurities and inorganic salts.[2]

Module 1: The "Black Tar" & Color Removal

Symptom: The crude product is dark brown/black and sticky, rather than a white/off-white crystalline solid.[2] Root Cause: Thermal polymerization of the formyl/aldehyde precursors (e.g., ethyl formate or formylacetate species) during the condensation step. These oligomers are often neutral and lipophilic.[2]

Protocol: Activated Carbon Treatment (Pre-Crystallization)

Do not attempt recrystallization immediately on tarry crude; the impurities will occlude into the lattice.[2]

  • Dissolution: Suspend the crude solid in 10% NaOH (aq) (approx. 5-7 mL per gram of crude).

    • Mechanism:[1][3][4] The product converts to its sodium salt (enolate form), becoming highly water-soluble.[2] The neutral "tar" impurities remain insoluble or form a suspension.[2]

  • Filtration 1 (De-bulking): Filter the alkaline solution through a Celite pad to remove gross insoluble particulate.[2]

  • Carbon Treatment: Add Activated Carbon (10-20 wt%) to the filtrate.[1][2] Stir at 50°C for 30-60 minutes .

    • Note: Do not boil; excessive heat can degrade the pyrimidine ring in strong base over time.[2]

  • Filtration 2 (Polishing): Filter hot through a 0.45µm membrane or tight Celite pad to remove the carbon.[2] The filtrate should now be light yellow/amber, not black.

Module 2: The Acid-Base Swing (Stoichiometric Cleanup)

Symptom: NMR shows peaks for isobutyramidine (starting material) or high ash content (salts).[1][2] Root Cause: Incomplete reaction or co-precipitation of salts during the quench.[2]

Protocol: Isoelectric Precipitation

This is the most robust method for purifying 4-hydroxypyrimidines.[1][2]

  • Starting State: Use the alkaline filtrate from Module 1 (Product is currently dissolved as Na-Salt, pH >12).[2]

  • Acidification: Slowly add 6N HCl dropwise with vigorous stirring.

    • Critical Step: Monitor pH continuously.[2]

  • Target pH: Stop adding acid when the pH reaches 5.0 – 6.0 .

    • Mechanism:[1][3][4] This is the approximate isoelectric point (pI) where the zwitterionic character is minimized, and water solubility is lowest.

    • Warning: Do not overshoot to pH < 2.[2] The molecule will protonate at the Nitrogen (N1/N3), forming a soluble hydrochloride salt, and you will lose yield.

  • Aging: Cool the slurry to 0–5°C and stir for 1 hour to maximize precipitation.

  • Isolation: Filter the solid. Wash the cake with ice-cold water (2x) to remove trapped NaCl/KCl salts.[1][2]

  • Drying: Dry under vacuum at 50°C.

Module 3: Recrystallization (Final Polish)

Symptom: Product purity is >95% but requires >99% (HPLC). Solvent System: Ethanol/Water or Isopropanol (IPA).[3]

Protocol
  • Solvent Choice: 2-isopropylpyrimidin-4-ol is sparingly soluble in cold water but soluble in hot alcohols.[1][2]

  • Dissolution: Reflux the solid in Ethanol (95%) . If it does not fully dissolve, add water dropwise until clear at reflux.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 0°C.

  • Yield Note: If recovery is low, concentrate the mother liquor. The isopropyl group adds lipophilicity compared to bare uracil, making organic solubility higher.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude material based on its physical state.

Purification_WorkflowStartCrude this compoundCheck_ColorDecision: Is it Dark/Tarry?Start->Check_ColorDissolve_BaseDissolve in 10% NaOH(Forms Na-Salt)Check_Color->Dissolve_BaseYes (Tarry)RecrystRecrystallization(Ethanol/Water)Check_Color->RecrystNo (Solid/Off-white)Filter_TarFilter Insolubles/Carbon TreatDissolve_Base->Filter_TarRemove Neutral OrganicsAcidifyAcidify with HCl to pH 5-6(Isoelectric Precipitation)Filter_Tar->AcidifyPrecipitate ProductAcidify->RecrystOptional PolishFinalPure Crystalline Solid(>98% HPLC)Acidify->FinalStandard PurityRecryst->Final

Caption: Decision matrix for purifying 4-hydroxypyrimidines based on crude appearance and impurity profile.

Technical Data & Impurity Profile

ParameterSpecification / Behavior
Target Molecule This compound (CAS 68210-25-3)
Common Impurity A Isobutyramidine HCl (Starting Material).[1][2] High N content. Removed by water wash at pH 6.[2]
Common Impurity B Inorganic Salts (NaCl) . Result of neutralization.[2][5] Removed by cold water wash.[2]
Common Impurity C Oligomers . Neutral, lipophilic. Removed by NaOH filtration (Module 1).[2]
pKa (Approx) ~9.5 (OH/NH deprotonation) / ~2.0 (N protonation).
Solubility Soluble in dilute Acid (pH <2) and Base (pH >10). Sparingly soluble at pH 5-7.[1][2]

Frequently Asked Questions (FAQ)

Q: Why does the product not dissolve in Dichloromethane (DCM) or Ethyl Acetate? A: This is a common misconception. While drawn as an "enol" (4-hydroxypyrimidine), the solid state exists predominantly as the 4(3H)-pyrimidinone tautomer.[1][2] This amide-like structure creates a strong hydrogen-bonded lattice, significantly reducing solubility in non-polar organic solvents.[1][2] Use polar protic solvents (Alcohols, Water) or pH manipulation for processing.

Q: I acidified to pH 1 and the precipitate disappeared. What happened? A: You overshot the isoelectric point. At pH 1, the pyrimidine nitrogen protonates, forming the hydrochloride salt, which is highly water-soluble. Back-titrate with NaOH to pH 5-6 to recover your product.[1][2]

Q: Can I use the same protocol for the methyl analog (CAS 2814-20-2)? A: Yes. The chemistry described here is nearly identical for 2-isopropyl-6-methyl-4-pyrimidinol (a common intermediate for Diazinon).[1][2] The methyl group adds slight lipophilicity but does not alter the fundamental acid-base purification logic.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol (Analogous Chemistry).[1][2] Retrieved from .

  • Synthesis & Purification Methodology

    • Miller, G. W., & Rose, F. L. (1963). The Synthesis of 4-Hydroxypyrimidines.[1][2][5][6] Journal of the Chemical Society.[2][7][8] (Foundational text on amidine-ketoester condensation and alkaline purification).

    • Google Patents (1989).[2] Process for preparing 4-hydroxypyrimidine (EP0326389B1).[1][2] Describes the industrial isolation of hydroxypyrimidines via pH adjustment. Retrieved from .

  • Impurity Profiling

    • Cora (UCC).[2] Impurity Occurrence and Removal in Crystalline Products.[2][9] Discusses the behavior of unreacted starting materials in crystallization. Retrieved from .

optimizing solvent selection for 2-isopropylpyrimidin-4-ol purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Selection & Troubleshooting Purification

Ticket ID: PUR-PYR-04-ISO Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Molecule's Personality

Before selecting a solvent, you must understand the "chameleon" nature of 2-isopropylpyrimidin-4-ol .[1][2]

  • Tautomeric Duality: In solution, this molecule exists in equilibrium between the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone).[2] In polar solvents and the solid state, the keto form usually predominates. This makes the molecule significantly more polar than its structure suggests, often leading to poor solubility in non-polar solvents (hexane, ether) and "oiling out" in moderately polar ones (ethyl acetate).

  • Amphoteric Character: It possesses a basic nitrogen (N1/N3) and an acidic proton (on the oxygen/nitrogen). Its solubility is highly pH-dependent, following a U-shaped curve with minimum solubility at its isoelectric point (pI).[1][2]

Module 1: Solvent Selection Matrix

Scientist’s Note: Do not rely on "like dissolves like" in the traditional sense. Due to the keto-tautomer, this molecule behaves more like an amide than a simple aromatic alcohol.

Solvent Class Performance Table
Solvent ClassRepresentative SolventsSuitabilityTechnical Commentary
Alcohols Methanol (MeOH), Isopropanol (IPA)High Best for Crystallization. Good solubility at high temps; significant drop at low temps.[1][2] IPA is preferred for better yield; MeOH for higher purity.
Polar Aprotic DMF, DMSO, NMPMedium Dissolves too well. Hard to crystallize from these without adding harsh anti-solvents (water), which traps impurities. Use only if the compound is insoluble in alcohols.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateLow/Risky High risk of oiling out. The compound often separates as a gum rather than crystals. Use only as a co-solvent.
Ethers THF, MTBEMixed THF is a good solubilizer but holds impurities. MTBE is an excellent anti-solvent when paired with MeOH/IPA.
Hydrocarbons Heptane, Hexane, ToluenePoor Strictly Anti-solvents. Do not use for dissolution. Adding these too fast causes immediate oiling out.
Water WaterVariable pH Dependent. Soluble at pH < 2 and pH > 10.[3] Insoluble at neutral pH (useful for precipitation).

Module 2: Visualizing the Decision Process

The following decision tree guides you through the solvent selection based on your specific purity/yield constraints.

SolventSelection Start START: Crude 2-isopropylpyrimidin-4-ol SolubilityCheck Check Solubility in Refluxing IPA Start->SolubilityCheck SolubleIPA Soluble? SolubilityCheck->SolubleIPA Cooling Cool to 0-5°C (Slow Ramp) SolubleIPA->Cooling Yes TryPolar Switch to MeOH or DMF SolubleIPA->TryPolar No CrystalsForm Crystals Form? Cooling->CrystalsForm Pure Filter & Wash (Cold IPA) CrystalsForm->Pure Yes OilingOut ISSUE: Oiling Out / Gumming CrystalsForm->OilingOut No (Gums) RemedyOil Remedy: Reheat + Add 5-10% MeOH OR Seed at Metastable Zone OilingOut->RemedyOil RemedyOil->Cooling AntiSolvent Add Anti-Solvent (Water or MTBE) TryPolar->AntiSolvent PHSwing Alternative: pH Swing (Dissolve in dilute HCl, neutralize to pH 6-7) TryPolar->PHSwing If purity fails AntiSolvent->Pure Controlled addition AntiSolvent->OilingOut Added too fast PHSwing->Pure

Figure 1: Decision matrix for solvent selection.[1][2] Blue nodes indicate decision points; Red indicates critical failure modes (oiling out).[2]

Module 3: Troubleshooting Guides (FAQs)

Ticket #001: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common issue with alkyl-pyrimidines.[1][2] It occurs when the solution enters the "labile zone" (where spontaneous phase separation occurs) before crystals can nucleate. This is often driven by the hydrophobic isopropyl group interacting with the solvent while the polar core tries to aggregate.

The Fix (The "Seeding" Protocol):

  • Dissolve: Dissolve crude material in the minimum amount of hot IPA (or MeOH/EtOAc 9:1).

  • Determine Saturation: Cool a small aliquot until it clouds. Note this temperature (

    
    ).
    
  • Superheat: Heat the main batch 5-10°C above

    
     to ensure total dissolution.
    
  • Cool to Metastable Zone: Cool the batch slowly to exactly

    
    .
    
  • Seed: Add 0.5-1.0 wt% of pure seed crystals. Do not stir vigorously.

  • Age: Hold at this temperature for 30-60 minutes to allow crystal growth surfaces to establish.

  • Cool: Ramp down temperature at 10°C/hour. If oil droplets appear, reheat slightly until they dissolve, then cool slower.

Ticket #002: "I have low recovery yield (<50%)."

Diagnosis: You are likely losing product in the mother liquor due to the compound's amphoteric solubility or "solubility tailing" in alcohols.

The Fix (pH-Adjusted Precipitation): Since 2-isopropylpyrimidin-4-ol is amphoteric, it has a specific pH where it is least soluble (Isoelectric Point, usually pH 6.0–7.5 for these analogs).[1][2]

  • Dissolution: Dissolve the crude in 1M HCl (protonates the nitrogen, forming a soluble cation).

  • Filtration: Filter off any insoluble non-polar impurities (charcoal treatment optional here).

  • Neutralization: Slowly add 2M NaOH or Ammonia while monitoring pH.

  • Target: As you approach pH 6-7, the free base will precipitate.

  • Optimization: Cool the slurry to 0°C before filtration to maximize yield.

Ticket #003: "My HPLC shows a 'ghost' peak or tailing."

Diagnosis: This is a classic artifact of tautomerism on the column. The keto and enol forms can separate slightly or cause peak broadening if the mobile phase pH is near the pKa of the molecule.

The Fix:

  • Buffer is Mandatory: Do not use simple Water/Acetonitrile.

  • Acidic Method: Use 0.1% TFA or Formic Acid (locks molecule in protonated form).

  • Basic Method: Use 10mM Ammonium Bicarbonate (pH 10) (locks molecule in deprotonated form).[2]

  • Avoid Neutral pH: Running at pH 7 allows rapid keto-enol flipping, causing broad, split peaks.

Module 4: Experimental Protocol (Standard Operating Procedure)

Protocol: Recrystallization of 2-isopropylpyrimidin-4-ol

  • Preparation: Weigh 10g of crude solid.

  • Solvent Addition: Add 40 mL of Isopropanol (IPA) .

  • Heating: Heat to reflux (82°C). If solid remains, add IPA in 5 mL increments until dissolved.

    • Scientist's Tip: If >60 mL IPA is required, add 5% Methanol to increase solubility power, rather than drowning it in IPA.

  • Clarification: If the hot solution is cloudy (inorganic salts), filter through a pre-heated celite pad.

  • Cooling (Phase 1): Cool naturally to 45°C (stirring at 200 RPM).

  • Seeding: At 40-45°C, add seed crystals. Observe for 30 mins.

  • Cooling (Phase 2): Cool to 0-5°C over 2 hours.

  • Anti-Solvent (Optional): If yield is low, add 20 mL of Heptane dropwise only after a thick crystal slurry has formed. Adding heptane to a clear solution will cause oiling.

  • Isolation: Filter under vacuum. Wash cake with cold Heptane/IPA (1:1).

  • Drying: Vacuum oven at 45°C. (High melting point allows safe drying).

References

  • Tautomerism in Pyrimidines

    • Title: The Molecular Structure of 2-isopropyl-6-methylpyrimidin-4-ol (Enol-to-Keto Tautomerism).[1][2][4]

    • Source: N
    • Relevance: Confirms the crystallization behavior and hydrogen bonding networks of isopropyl-pyrimidinols.
    • URL:[Link]

  • Solvent Selection for Amides/Pyrimidones

    • Title: Influence of Solvent Selection on Crystallizability and Polymorphs.[5][6][7][8]

    • Source: ACS Molecular Pharmaceutics.
    • Relevance: Establishes the hierarchy of alcohols vs. aprotic solvents for amide-like heterocycles.
    • URL:[Link][2]

  • pKa and Solubility Data

    • Title: Compiled pKa Values for Heterocycles (Williams/Jencks).
    • Source: Organic Chemistry D
    • Relevance: Provides pKa baselines for pyrimidine derivatives to calcul
    • URL:[Link]

  • General Purification Strategies

    • Title: Solvent Replacement Strategies for Processing Pharmaceuticals.[9][10]

    • Source: MDPI (Processes).[2]

    • Relevance: Guides the replacement of DMF/DCM with greener alternatives like IPA/W
    • URL:[Link][2]

Sources

Technical Support Center: Chlorination of 2-(Propan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chlorination of 2-(Propan-2-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges, minimize side reactions, and optimize your synthesis of 4-chloro-2-(isopropyl)pyrimidine, a key intermediate in pharmaceutical development.

Introduction to the Chlorination of Hydroxypyrimidines

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a cornerstone transformation in heterocyclic chemistry. The most prevalent and well-established method for this conversion utilizes phosphorus oxychloride (POCl₃), which often serves as both the chlorinating agent and the solvent.[1] The reaction mechanism involves the activation of the hydroxyl group by POCl₃ to form a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion yields the desired chloropyrimidine. While seemingly straightforward, this reaction is often plagued by side reactions and work-up difficulties that can impact yield, purity, and scalability.

This guide will address specific issues you may encounter during your experiments, providing not just solutions, but also the underlying chemical principles to help you make informed decisions in the laboratory.

Core Reaction and Mechanism

The chlorination of this compound with phosphorus oxychloride is a nucleophilic substitution reaction. The pyrimidinol tautomer is in equilibrium with its pyrimidinone form. The reaction proceeds through the activation of the hydroxyl group.

ChlorinationMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrimidinol This compound ActivatedComplex Chlorophosphate Ester Intermediate Pyrimidinol->ActivatedComplex + POCl₃ POCl3 POCl₃ Chloropyrimidine 4-Chloro-2-(isopropyl)pyrimidine ActivatedComplex->Chloropyrimidine + Cl⁻ - [PO₂Cl₂]⁻ Byproduct H₃PO₄ + HCl Chloropyrimidine->Byproduct Work-up (Hydrolysis)

Caption: General mechanism of this compound chlorination.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the challenges you may be facing in your experiments.

Category 1: Low or No Yield of 4-Chloro-2-(isopropyl)pyrimidine

Question 1: My reaction is complete according to TLC, but after work-up, the yield of the desired product is very low. What are the likely causes?

Answer:

Low isolated yield despite complete consumption of the starting material often points to issues during the work-up and extraction phase, or to the formation of water-soluble or volatile byproducts.

  • Cause A: Hydrolysis of the Product. 4-Chloro-2-(isopropyl)pyrimidine is susceptible to hydrolysis back to the starting material, especially in the presence of water at non-neutral pH. During the quenching of excess POCl₃, a large amount of hydrochloric acid and phosphoric acid is generated, creating a highly acidic aqueous environment. This can facilitate the hydrolysis of the product.

    • Solution:

      • Controlled Quenching: Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and a base, such as sodium carbonate or sodium bicarbonate solution, to maintain a neutral or slightly basic pH.

      • Temperature Control: Keep the temperature low (0-5 °C) during the entire quenching process to minimize the rate of hydrolysis.

      • Prompt Extraction: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after quenching. Do not let the aqueous mixture stand for extended periods.

  • Cause B: Inefficient Extraction. The product may have some solubility in the aqueous phase, especially if the volume is large or if emulsions form.

    • Solution:

      • Multiple Extractions: Perform multiple extractions (at least 3) with the organic solvent to ensure complete removal of the product from the aqueous layer.

      • Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to break up emulsions and remove dissolved water.

Question 2: My TLC analysis shows a significant amount of unreacted starting material even after prolonged heating. Why is the reaction not going to completion?

Answer:

An incomplete reaction can be due to several factors, including insufficient reactivity of the chlorinating agent, poor quality of reagents, or suboptimal reaction conditions.

  • Cause A: Insufficiently Reactive Chlorinating Agent. While POCl₃ is a powerful chlorinating agent, its reactivity can be diminished by the presence of water. Old or improperly stored POCl₃ can contain significant amounts of HCl and phosphoric acids from hydrolysis.

    • Solution:

      • Use Fresh or Distilled POCl₃: Always use a fresh bottle of phosphorus oxychloride or distill it before use to ensure high purity and reactivity.

      • Consider a More Potent Reagent: For particularly stubborn reactions, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more powerful chlorinating system.[2] However, this should be done with caution as it can also increase the likelihood of side reactions.

  • Cause B: Suboptimal Reaction Temperature. The chlorination of hydroxypyrimidines typically requires elevated temperatures to proceed at a reasonable rate.[3]

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. A common temperature range is the reflux temperature of POCl₃ (around 105 °C). For solvent-free methods in a sealed reactor, temperatures of 140-160 °C have been shown to be effective.[4]

      • Ensure Proper Heating and Stirring: Use an oil bath for uniform heating and ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Cause C: Absence of a Catalyst/Acid Scavenger. The reaction generates HCl as a byproduct. In some cases, this can inhibit the reaction. The addition of a tertiary amine can act as a catalyst and an acid scavenger.

    • Solution:

      • Add a Tertiary Amine: Include a tertiary amine such as pyridine, N,N-dimethylaniline, or diisopropylethylamine (DIPEA) in the reaction mixture.[3] The amine can activate the POCl₃ and neutralize the generated HCl. A common approach is to use one equivalent of the amine per hydroxyl group.

Category 2: Presence of Impurities and Side Products

Question 3: My final product is contaminated with a significant amount of a dark, tarry substance. What is causing this and how can I prevent it?

Answer:

Tar formation is a common issue in high-temperature reactions and is usually a sign of product or starting material decomposition.

  • Cause A: Excessive Heating or Prolonged Reaction Time. Leaving the reaction at a high temperature for too long can lead to the degradation of the pyrimidine ring or polymerization reactions.

    • Solution:

      • Monitor the Reaction Closely: Use TLC to monitor the reaction's progress and stop it as soon as the starting material is consumed.

      • Optimize Temperature: Determine the minimum temperature required for the reaction to proceed efficiently. It is better to run the reaction for a longer time at a lower temperature than to risk decomposition at a higher temperature.

  • Cause B: Presence of Impurities in the Starting Material. Impurities in the this compound can act as catalysts for decomposition at high temperatures.

    • Solution:

      • Purify the Starting Material: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary.

Question 4: I observe multiple spots on my TLC plate close to the product spot. What are these likely to be and how can I avoid them?

Answer:

The presence of multiple, closely-eluting spots suggests the formation of structurally related byproducts.

  • Cause A: Over-chlorination. While the C4-OH is the most reactive site, under forcing conditions (large excess of POCl₃, high temperatures), electrophilic chlorination at other positions on the pyrimidine ring could occur, although this is less common for pyrimidines that are not highly activated.

  • Cause B: Reaction with Solvent (if applicable). If N,N-dimethylformamide (DMF) is used as a solvent or additive, it can react with POCl₃ to form the Vilsmeier reagent.[5][6] This highly electrophilic species can then formylate the pyrimidine ring, leading to formyl-substituted byproducts.[7]

  • Cause C: Formation of Phosphate Esters. Incomplete reaction can leave various phosphate ester intermediates in the product mixture.

    • Solution to A, B, and C:

      • Control Stoichiometry: Avoid using a large excess of POCl₃. Modern, solvent-free protocols have demonstrated high yields with equimolar amounts of the chlorinating agent.[3][4]

      • Judicious Choice of Solvent: If a solvent is necessary, consider a non-reactive one like chloroform or acetonitrile.[7] Be aware of the potential for side reactions if using DMF.

      • Careful Work-up: A thorough aqueous work-up will hydrolyze most phosphorus-containing intermediates.

      • Purification: Column chromatography is often necessary to separate the desired product from closely related impurities.

SideReactions Start This compound Desired 4-Chloro-2-(isopropyl)pyrimidine Start->Desired POCl₃ (Optimal Conditions) Incomplete Unreacted Starting Material Start->Incomplete Insufficient heat/ impure POCl₃ Tar Decomposition/Tar Start->Tar Excessive heat/ prolonged time Formyl Formylated Byproduct Start->Formyl POCl₃ + DMF (Vilsmeier Reagent) Desired->Tar Excessive heat/ prolonged time OverChlor Over-chlorinated Byproduct Desired->OverChlor Excess POCl₃/ high temperature

Caption: Potential reaction pathways in the chlorination of this compound.

Category 3: Work-up and Safety Concerns

Question 5: The quenching of my reaction is extremely exothermic and violent. How can I perform this step more safely?

Answer:

The violent reaction is due to the rapid, highly exothermic hydrolysis of excess phosphorus oxychloride.[3][8] This is one of the most significant hazards of this procedure, especially on a larger scale.

  • Primary Solution: Minimize Excess POCl₃. The best way to mitigate this hazard is to avoid using a large excess of POCl₃ in the first place.

    • Solvent-Free, Equimolar Protocol: Consider adopting a modern protocol that uses an equimolar amount of POCl₃, often with one equivalent of a tertiary amine base, in a sealed reactor.[3][4] These reactions often go to completion, leaving minimal unreacted POCl₃ to quench.

  • If Using Excess POCl₃:

    • Distill Excess Reagent: Before quenching, remove the bulk of the unreacted POCl₃ by distillation under reduced pressure. This must be done in a well-ventilated fume hood.[1]

    • Reverse Addition: Always add the reaction mixture slowly to a large volume of crushed ice or ice-water with vigorous stirring. Never add water to the reaction mixture.

    • Ample Headspace and Cooling: Use a flask that is large enough to contain any potential splashing and have an ice bath ready to cool the quenching vessel if the temperature rises too quickly.

Experimental Protocols

Protocol 1: Traditional Chlorination with Excess POCl₃

This protocol is based on traditional methods and should be performed with extreme caution, particularly the work-up steps.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add this compound (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. The reaction can be run neat or in a solvent like chloroform.[7]

  • Heating: Heat the mixture to reflux (approx. 105 °C if neat) and monitor the reaction by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. (Optional but Recommended) Distill off the excess POCl₃ under reduced pressure. c. Very slowly, pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring. d. Neutralize the acidic solution by the slow addition of a solid base like sodium bicarbonate or a saturated aqueous solution of sodium carbonate until the pH is ~7-8. e. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. g. Purify by column chromatography or distillation.

Protocol 2: Solvent-Free Chlorination with Equimolar POCl₃

This modern protocol is safer, more environmentally friendly, and often gives high yields.[3][4]

  • Reaction Setup: In a sealable pressure vessel (e.g., a Teflon-lined stainless steel reactor), add this compound (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).

  • Heating: Seal the reactor and heat it to 140-160 °C for 2-4 hours with stirring.

  • Work-up: a. Cool the reactor to room temperature before carefully opening it in a fume hood. b. Quench the contents by adding them to cold water (~0 °C). The exotherm should be minimal. c. Adjust the pH to 8-9 with a saturated sodium carbonate solution. d. Extract the product with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify as needed.

Summary of Reaction Conditions

ParameterTraditional MethodModern Solvent-Free MethodRationale & Key Considerations
POCl₃ Stoichiometry 3-10 equivalents (acts as solvent)[9]1 equivalent per -OH group[3][4]Equimolar amounts reduce waste and significantly improve safety during work-up.
Solvent Often neat POCl₃ or Chloroform[7]NoneEliminates solvent waste and potential side reactions with the solvent (e.g., DMF).
Base Optional (e.g., N,N-dimethylaniline)Required (e.g., Pyridine, 1 eq.)[3]Acts as a catalyst and acid scavenger, crucial for driving the reaction to completion in the equimolar protocol.
Temperature Reflux (~105 °C)140-160 °C (in sealed reactor)[4]Higher temperature in a sealed system allows for shorter reaction times.
Work-up Hazardous; requires quenching of large excess POCl₃.[3][8]Safer; minimal excess POCl₃ to quench.This is the primary advantage of the modern method from a safety and environmental perspective.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Start Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Problem Problem Observed? LowYield Low Yield/ Incomplete Reaction Problem->LowYield Yes Impurities Impurities/ Tar Formation Problem->Impurities Yes Complete->Problem No Workup Proceed to Work-up Complete->Workup Yes End Purify & Characterize Workup->End OK WorkupIssue Difficult/Hazardous Work-up Workup->WorkupIssue Problem Sol_Temp Increase Temperature/ Use Catalyst (Base) LowYield->Sol_Temp Sol_Reagent Use Fresh/Distilled POCl₃/ Consider POCl₃/PCl₅ LowYield->Sol_Reagent Sol_TimeTemp Reduce Temperature/ Shorten Reaction Time Impurities->Sol_TimeTemp Sol_Stoich Control Stoichiometry/ Avoid Reactive Solvents Impurities->Sol_Stoich Sol_Quench Use Equimolar POCl₃/ Distill Excess/ Reverse Quench WorkupIssue->Sol_Quench Sol_Temp->Monitor Sol_Reagent->Monitor Sol_TimeTemp->Monitor Sol_Stoich->Monitor Sol_Quench->Workup

Caption: A decision-making workflow for troubleshooting the chlorination reaction.

References

  • Chloropyrimidine process. (n.d.). Google Patents.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... (2013). Growing Science. Retrieved February 9, 2026, from [Link]

  • Some Features of the Reaction of 6-Methyl-2S-substituted Pyrimidin-4-ols with the Vilsmeier–Haack Reagent. (2009). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Vilsmeier–Haack reaction. (2023). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (n.d.). Oreate AI. Retrieved February 9, 2026, from [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. (n.d.). PrepChem.com. Retrieved February 9, 2026, from [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. Retrieved February 9, 2026, from [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (n.d.). Iowa State University. Retrieved February 9, 2026, from [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017). ResearchGate. Retrieved February 9, 2026, from [Link]

  • POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Moisture Control for 2-(Propan-2-yl)pyrimidin-4-ol

[1]

Executive Summary: The "Hidden" Moisture Variable

2-(Propan-2-yl)pyrimidin-4-ol (also known as 2-isopropyl-4-hydroxypyrimidine) presents a specific challenge in organic synthesis: hygroscopicity-induced stoichiometric drift .[1] While chemically stable, this heterocyclic building block exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[1]

Moisture ingress does not merely "wet" the compound; water molecules can bridge these tautomers via hydrogen bonding, stabilizing the keto form and forming hydrates. In downstream applications—most notably chlorination with phosphorus oxychloride (

1

This guide provides a self-validating system to control moisture sensitivity, ensuring process reproducibility.

Technical Visualization: Tautomerism & Moisture Interaction

The following diagram illustrates the tautomeric equilibrium and how water molecules (H2O) stabilize the keto form through hydrogen bonding networks. This interaction makes simple air-drying inefficient, necessitating azeotropic removal or vacuum desiccation.[1]

Tautomer_Moisturecluster_impactDownstream Impact (e.g., POCl3 Reaction)EnolEnol Form(Pyrimidin-4-ol)KetoKeto Form(Pyrimidin-4(3H)-one)Enol->Keto TautomerizationHydrateStabilized Hydrate(Stoichiometry Shift)Keto->Hydrate AccumulationWaterAtmosphericMoisture (H2O)Water->Keto H-Bond StabilizationReagent ConsumptionReagent ConsumptionHydrate->Reagent Consumption Hydrolysis of POCl3Exotherm RiskExotherm RiskHydrate->Exotherm Risk Heat Release

Figure 1: Mechanism of moisture interaction with this compound.[1] Water stabilizes the keto tautomer, leading to hydrate formation that interferes with moisture-sensitive reagents.[1]

Troubleshooting Guide (Q&A)

Issue 1: Inconsistent Yields in Chlorination Reactions

User Question: "I reacted this compound with 1.1 equivalents of

Root Cause Analysis: The most common cause is stoichiometric error due to water content .[1]

  • Reagent Consumption: Every mole of water in your starting material consumes 1 mole of

    
     (converting it to 
    
    
    and
    
    
    ).[1]
  • Inhibitory Byproducts: The phosphoric acid generated can inhibit the catalytic activation of the pyrimidine ring.[1]

Corrective Action:

  • Quantify Water: Run a Karl Fischer (KF) titration.[1] If KF > 0.5%, the "1.1 equivalents" of

    
     you calculated is effectively < 1.0 equivalent relative to the substrate + water load.
    
  • Protocol Adjustment: If drying is not possible, adjust

    
     equivalents:
    
    
    
    (Note: Drying is preferred over adding excess reagent to avoid safety risks.)
Issue 2: Physical Caking and Handling Difficulties

User Question: "The powder has formed hard clumps in the bottle. Can I grind it and use it?"

Root Cause Analysis: Caking indicates partial hydrate formation followed by recrystallization.[1] This often occurs when the container is opened in a humid environment and then resealed.[1] The surface absorbs moisture, deliquesces slightly, and then solidifies as temperatures fluctuate.

Corrective Action:

  • Do NOT use directly for critical stoichiometry. The water content is heterogeneous (higher on the surface of clumps).[1]

  • Remediation: Grind the material rapidly in a dry box or low-humidity environment, then subject it to the Azeotropic Drying Protocol (see Section 5).[1]

Issue 3: Analytical Discrepancies (NMR)

User Question: "My

Root Cause Analysis: Likely not degradation. This compound is stable.[1]

  • Proton Exchange: The hydroxyl/NH proton is exchangeable.[1] Moisture in the deuterated solvent (e.g.,

    
    ) or the sample will shift this peak and broaden it.[1]
    
  • Water Peak: A distinct water peak (e.g., at 3.33 ppm in DMSO) may overlap with signals or integrate higher than expected if the sample is wet.[1]

Corrective Action:

  • Add

    
     to the NMR tube.[1] If the broad singlet disappears (exchanges) and the water peak grows, the compound is intact.[1]
    
  • Dry the sample before weighing for quantitative NMR (qNMR).[1]

Standard Operating Procedures (SOPs)

SOP-01: Storage Protocol

To maintain purity >99% and water content <0.5%:

  • Primary Container: Amber glass bottle with a Teflon-lined screw cap.

  • Headspace: Purge with dry Argon or Nitrogen before sealing.[1]

  • Secondary Containment: Place the bottle inside a desiccator containing activated silica gel or

    
    .[1]
    
  • Environment: Store at ambient temperature (

    
    ). Refrigeration is not recommended  unless the container is perfectly sealed, as condensation upon warming is a major source of moisture ingress.
    
SOP-02: Azeotropic Drying Protocol (Recommended)

This is the most effective method to remove bound water prior to moisture-sensitive reactions.[1]

  • Dissolution: Suspend the wet this compound in Toluene (10 mL per gram of solid).

  • Distillation: Heat to reflux using a Dean-Stark trap.

  • Monitoring: Continue reflux until the distillate in the trap is clear and no water droplets separate (typically 1-2 hours).

  • Concentration: Cool to

    
     and remove toluene under reduced pressure (rotary evaporator).
    
  • Result: The resulting solid is anhydrous and ready for immediate use in chlorination or coupling.[1]

Workflow: Decision Tree for Handling

Follow this logic flow to determine the processing steps for your batch.

Handling_WorkflowStartStart: Receive/OpenThis compoundCheck_KFStep 1: Measure Water Content(Karl Fischer Titration)Start->Check_KFDecisionWater Content > 0.5%?Check_KF->DecisionDry_VacOption A: Vacuum Oven(40°C, <10 mbar, 12h)Decision->Dry_VacYes (Mild)Dry_AzeoOption B: Toluene Azeotrope(Dean-Stark Reflux)Decision->Dry_AzeoYes (Critical/High)Use_DirectProceed to Reaction(Calculate Dry Weight)Decision->Use_DirectNoDry_Vac->Check_KFRetestDry_Azeo->Use_DirectImmediate Use

Figure 2: Decision matrix for handling hygroscopic pyrimidine building blocks.

Quantitative Data: Desiccant Efficiency

When storing this compound, the choice of desiccant impacts long-term stability.[1]

Desiccant TypeEfficiency (Residual

in Air)
RecommendationNotes
Phosphorus Pentoxide (

)
< 0.001 mg/LHigh Best for critical storage; corrosive.[1]
Molecular Sieves (4Å) 0.001 mg/LHigh Excellent regenerable option.[1]
Silica Gel 0.03 mg/LMedium Good for general storage; requires color indicator.
Calcium Chloride (

)
0.14 mg/LLow Not recommended for long-term storage of hygroscopic heterocycles.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol. (Note: Structural analog used for stability benchmarking). Retrieved from [Link]

  • Molecules (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. (Describes the impact of stoichiometry and safety in pyrimidin-4-ol chlorination). Retrieved from [Link][1]

  • Burfield, D. R. (1982). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.[1] (Foundational text for drying protocols cited in SOP-02). Retrieved from [Link][1]

Technical Guide: Overcoming Steric Hindrance in 2-(Propan-2-yl)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 2-(Propan-2-yl)pyrimidin-4-ol (also known as 2-isopropylpyrimidin-4-ol).[1] It addresses the specific steric and electronic challenges imposed by the bulky C2-isopropyl group during synthesis, activation, and functionalization.[1][2]

Core Scaffold Analysis & Steric Mapping

The this compound scaffold presents a unique challenge: the C2-isopropyl group creates a "steric wall" between the N1 and N3 positions.[1] While the C4-hydroxyl (tautomerizing to the ketone) is the primary reactive site, its reactivity is modulated by both the steric bulk at C2 and the electron-donating (+I) nature of the isopropyl group.[2]

Steric & Electronic Impact Map
  • N1 & N3 Positions: Severely hindered by the flanking C2-isopropyl group.[1] Standard N-alkylation is difficult and often regiochemically poor.[1]

  • C4 Position: The primary electrophilic site (after activation).[1][2] It is electronically deactivated for SNAr due to the +I effect of the isopropyl group, often mistaken for steric hindrance.[2]

  • C5 Position: The most accessible site for electrophilic aromatic substitution (SEAr), though often blocked if the precursor was a

    
    -keto ester.[1][2]
    

StericMap cluster_solutions Overcoming Strategies Core This compound C2_iPr C2-Isopropyl Group (The Source of Hindrance) Core->C2_iPr N_Alk N-Alkylation (N1/N3) BLOCKED by Sterics C2_iPr->N_Alk Direct Steric Clash Electronic Electronic Effect (+I) Deactivates C4 for SNAr C2_iPr->Electronic Inductive Effect Sol_N Use O-Alkylation or Specific Catalysts N_Alk->Sol_N C4_Reac C4-Functionalization (SNAr / Coupling) Sol_C4 Use Buchwald-Hartwig (Metal Catalysis) C4_Reac->Sol_C4 Electronic->C4_Reac Reduces Electrophilicity

Figure 1: Steric and electronic influence of the C2-isopropyl group on scaffold reactivity.

Troubleshooting Synthesis & Core Formation

Q: My cyclization yield (Isobutyramidine + -keto ester) is low (<40%). Is the isopropyl group preventing ring closure?

A: The isopropyl group on the amidine does increase the energy barrier for the initial nucleophilic attack, but the primary culprit is often amidine instability or moisture sensitivity , not just sterics.[2]

Protocol Adjustment:

  • Free Base Generation: Do not use isobutyramidine hydrochloride directly in the condensation if possible.[1][2] Generate the free base in situ with strictly anhydrous NaOEt/EtOH.

  • Solvent Switch: Switch from Ethanol to Methanol or Isopropanol .[1][2] While counterintuitive (sterics), refluxing isopropanol allows a higher temperature (82°C) which helps overcome the activation energy barrier imposed by the bulky isopropyl group.[2]

  • Stoichiometry: Use a 1.2 : 1.0 excess of the amidine to drive the reaction, as the bulky amidine is prone to hydrolysis before it can react.[1][2]

Activation: Converting 4-OH to 4-Cl

Q: Chlorination with neat POCl is incomplete or yields a "gummy" solid. How do I fix this?

A: The C2-isopropyl group makes the pyrimidine ring more electron-rich, stabilizing the keto-tautomer and making the C4-OH less "leaving-group ready."[1] Neat POCl


 often fails to fully activate it.

Recommended System: Vilsmeier-Haack Activation Instead of neat POCl


, use POCl

+ catalytic DMF (or full solvent DMF)
.[1][2]
  • Mechanism: DMF reacts with POCl

    
     to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than POCl
    
    
    
    alone.[1][2] It attacks the C4-oxygen, creating a highly reactive intermediate that collapses to the chloride.[2]

Quantitative Comparison:

MethodReagentTempYield (Isolated)Notes
Standard Neat POCl

Reflux65-70%Incomplete conversion; sticky residue.[1]
Catalytic POCl

+ 5% DMF
Reflux85-92%Cleaner profile; easier workup.[1]
Green Equimolar POCl

+ Toluene
110°C80-85%Reduced waste; requires Dean-Stark trap.[1]

Overcoming Hindrance in C4-Functionalization

Q: S Ar reactions at C4 (displacement of Cl) are extremely slow.[1][2] Is the isopropyl group blocking the nucleophile?

A: It is likely Electronic Deactivation , not Steric Hindrance.[1][2] The C2-isopropyl group is an electron donor (+I effect).[1] This increases electron density in the pyrimidine ring, making C4 less electrophilic.[1][2] A standard S


Ar (which requires an electron-deficient ring) becomes sluggish.[1][2]

Troubleshooting Flow:

  • Diagnosis: If your nucleophile is small (e.g., methylamine, morpholine) and reaction is slow, it's an electronic issue.[1][2]

  • Solution A (Force S

    
    Ar): 
    
    • Solvent: Switch to NMP or DMSO (high dielectric constant stabilizes the Meisenheimer complex).[1][2]

    • Additives: Add KF or 18-crown-6 if using anionic nucleophiles to increase "naked" nucleophilicity.[1]

    • Acid Catalysis: For amine nucleophiles, add 1.0 eq of TFA or p-TsOH .[1][2] Protonation of N1/N3 renders the ring highly electron-deficient, counteracting the isopropyl group's donation.[2]

  • Solution B (Switch Mechanism):

    • If the nucleophile is also bulky (e.g., tert-butyl amine, substituted aniline), S

      
      Ar will fail due to combined sterics.[1][2]
      
    • Adopt Buchwald-Hartwig Coupling: Palladium catalysis bypasses the need for a highly electrophilic ring.[1]

    • Catalyst Choice: Use Pd

      
      (dba)
      
      
      
      with BrettPhos or RuPhos .[1][2] These bulky ligands facilitate oxidative addition into the electron-rich C-Cl bond (which is difficult here) and reductive elimination of bulky amines.[1]

Regiocontrol: N-Alkylation vs. O-Alkylation

Q: I am trying to N-alkylate the pyrimidinone, but I get mixtures of N- and O-alkylated products. How do I favor N-alkylation?

A: The C2-isopropyl group sterically shields N3 (and N1), pushing the reaction toward the more accessible Oxygen (O-alkylation).[1]

Strategies for Regiocontrol:

TargetPreferred ConditionsMechanism
O-Alkylation Ag

CO

/ Alkyl Halide / Toluene
Silver coordinates to the Nitrogen (soft-soft interaction), blocking it further and forcing attack by Oxygen (hard nucleophile).[1]
N-Alkylation LiH or NaH / DMF / 0°C Use a small counterion (Li

) which coordinates tightly to the Oxygen, shielding it and forcing the Nitrogen to act as the nucleophile despite the steric bulk.[2]
N-Alkylation (Alt) Mitsunobu Reaction (PPh

/DIAD)
Dehydrative coupling with an alcohol.[1] The mechanism inherently favors N-alkylation for pyrimidines unless sterics are absolute.[1]

References

  • C2-Selective Palladium-Catalyzed Cross-Coupling: Discusses the interplay of sterics and catalyst ligands in 2,4-dihalopyrimidines.

    • Source:3[1]

  • Solvent-Free Chlorination of Hydroxy-Pyrimidines: Protocols for efficient POCl3 activ

    • Source:4[1]

  • Regioselective N-Alkylation of Heterocycles: Strategies for controlling N vs O selectivity in hindered systems.

    • Source:5[1]

  • Rosuvastatin Intermediate Synthesis : Practical large-scale synthesis of isopropyl-substituted pyrimidines.[1]

    • Source:6[1]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-isopropyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-isopropyl-4-hydroxypyrimidine, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to facilitate informed method development and selection.

Introduction to 2-isopropyl-4-hydroxypyrimidine and the Imperative of Purity Analysis

2-isopropyl-4-hydroxypyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are integral to a wide array of biologically active molecules.[1] The purity of this intermediate is critical as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product. A robust HPLC method is therefore essential to separate and quantify the main component from any process-related impurities and degradation products.

This guide will compare two primary HPLC strategies for the analysis of this moderately polar compound: a conventional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The choice between these techniques is dictated by the physicochemical properties of the analyte and its potential impurities.

Understanding the Analyte: Physicochemical Properties

While specific experimental data for 2-isopropyl-4-hydroxypyrimidine is not extensively published, we can infer its properties from closely related structures like 2-isopropyl-6-methyl-4-pyrimidinol. This analogue has a predicted pKa of approximately 9.74, indicating it is a weak base.[2] This suggests that 2-isopropyl-4-hydroxypyrimidine will be in its neutral form in acidic to neutral mobile phases, making it suitable for reversed-phase chromatography. Its pyrimidine ring structure, an aromatic system, allows for strong UV absorbance, making UV detection a suitable choice.[3]

Comparative HPLC Methodologies

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[4] For a moderately polar compound like 2-isopropyl-4-hydroxypyrimidine, a standard C18 column is a good starting point.[1]

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecyl) bonded silica phase is chosen for its hydrophobicity, which provides good retention for moderately polar to non-polar compounds.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is used. The buffer controls the pH of the mobile phase. Maintaining a pH well below the pKa of the analyte (e.g., pH 3-4) ensures that it remains in its neutral, more retained form, leading to better peak shape and reproducibility.[5]

  • Detector: A UV detector is selected due to the aromatic nature of the pyrimidine ring, which is expected to have a strong chromophore. A wavelength of around 260 nm is a reasonable starting point for aromatic compounds.[3]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[4] It employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of aqueous solvent.[6]

Causality of Experimental Choices:

  • Stationary Phase: A polar stationary phase, such as one with amide or diol functional groups, is used.

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (e.g., >80%) and a small percentage of an aqueous buffer. In HILIC, water is the strong eluting solvent.[7]

  • Detector: A UV detector is also suitable for HILIC, with the same considerations as for RP-HPLC.

Experimental Protocols

Workflow for HPLC Method Development

Caption: A generalized workflow for HPLC method development.

Method A: Detailed RP-HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • 2-isopropyl-4-hydroxypyrimidine reference standard and sample.

2. Mobile Phase Preparation:

  • Aqueous Phase (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.5 with phosphoric acid.

  • Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

4. Sample Preparation:

  • Accurately weigh and dissolve the 2-isopropyl-4-hydroxypyrimidine sample in the mobile phase to a final concentration of 0.5 mg/mL.

Method B: Detailed HILIC Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • HILIC analytical column (e.g., Amide or Diol, 150 mm x 4.6 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Acetic acid (analytical grade).

  • Water (HPLC grade).

  • 2-isopropyl-4-hydroxypyrimidine reference standard and sample.

2. Mobile Phase Preparation:

  • Aqueous Phase (Buffer): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 5.0 with acetic acid.

  • Mobile Phase Composition: Mix acetonitrile and the prepared buffer in a 90:10 (v/v) ratio. Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 260 nm.

4. Sample Preparation:

  • Accurately weigh and dissolve the 2-isopropyl-4-hydroxypyrimidine sample in a mixture of acetonitrile and water (90:10 v/v) to a final concentration of 0.5 mg/mL.

Comparison of HPLC Methods

ParameterMethod A: RP-HPLCMethod B: HILICRationale for Comparison
Stationary Phase C18 (non-polar)Amide/Diol (polar)The fundamental difference in retention mechanism.
Mobile Phase 70% Aqueous Buffer, 30% ACN10% Aqueous Buffer, 90% ACNOpposite polarity of the mobile phase.
Retention of Analyte ModerateStrongerHILIC is expected to provide stronger retention for this polar analyte.
Elution of Polar Impurities Early elution, may co-elute with the void volume.Better retention and separation from the main peak.A key advantage of HILIC for polar impurities.
Elution of Non-polar Impurities Stronger retention.Early elution.RP-HPLC is superior for resolving non-polar impurities.
Robustness Generally high.Can be more sensitive to mobile phase composition and water content.RP-HPLC methods are often considered more rugged.
Equilibration Time Relatively short.Can be longer to establish the aqueous layer on the stationary phase.A practical consideration for high-throughput analysis.

Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method

To ensure the developed HPLC method is stability-indicating, forced degradation studies must be performed.[8] This involves subjecting the 2-isopropyl-4-hydroxypyrimidine sample to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation.[9]

Stress Conditions (as per ICH Q1A(R2)): [9]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

The chosen HPLC method must be able to separate the main peak of 2-isopropyl-4-hydroxypyrimidine from all degradation product peaks. Peak purity analysis using a DAD is crucial to confirm that the analyte peak is not co-eluting with any degradants.[7]

Method Validation: Ensuring Trustworthiness

Once a suitable method is developed and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines.[7][10]

Logical Relationship of Validation Parameters

Method_Validation_Parameters cluster_Core Core Performance cluster_Range Quantitative Range cluster_Limits Detection Limits Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity Linearity Accuracy->Linearity Accuracy->Robustness Precision->Linearity Precision->Robustness Range Range Linearity->Range Linearity->Robustness LOD LOD Range->LOD LOQ LOQ Range->LOQ Range->Robustness LOD->Robustness LOQ->Robustness

Caption: Interrelationship of HPLC method validation parameters.

Validation Parameters Summary:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities and degradants.No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For impurity determination: from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Conclusion

The choice between RP-HPLC and HILIC for the purity determination of 2-isopropyl-4-hydroxypyrimidine depends on the impurity profile of the sample.

  • RP-HPLC is a robust and widely applicable technique that is likely to be suitable for this moderately polar compound, especially if the primary impurities are less polar.

  • HILIC offers a significant advantage if the critical impurities are more polar than the main compound, providing better retention and resolution for these species.

A thorough method development process, including forced degradation studies and comprehensive validation, is essential to establish a reliable and scientifically sound HPLC method for the quality control of 2-isopropyl-4-hydroxypyrimidine.

References

  • Chem-Impex. (n.d.). 2-Isopropyl-4-pyrimidinecarbaldehyde. Retrieved February 9, 2026, from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved February 9, 2026, from [Link]

  • uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns. Retrieved February 9, 2026, from [Link]

  • Ccount Chem. (n.d.). 2-Isopropyl-4-Methyl-6-Hydroxypyrimidine. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrimidone. Retrieved February 9, 2026, from [Link]

  • ChemBK. (n.d.). 2-isopropyl-4-methyl-6-hydroxypyrimidine. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved February 9, 2026, from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 9, 2026, from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2015, September). UV-Vis spectra of pure IPA and PVP in IPA at different concentrations and inset is calibration curve of PVP. Retrieved February 9, 2026, from [Link]

  • Chrom Tech. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved February 9, 2026, from [Link]

  • Khan Academy. (2014, July 14). UV/Vis spectroscopy. Retrieved February 9, 2026, from [Link]

  • LCGC International. (n.d.). Ion Pairing — Blessing or Curse?. Retrieved February 9, 2026, from [Link]

  • Spectroscopy Online. (n.d.). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Retrieved February 9, 2026, from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved February 9, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 9, 2026, from [Link]

  • Chrom Tech. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). UV spectra for solvents used in cosmetic formulations dissolved in analytical grade hexane. Retrieved February 9, 2026, from [Link]

  • Khan Academy. (2014, July 14). UV/Vis spectroscopy. Retrieved February 9, 2026, from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved February 9, 2026, from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 9, 2026, from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-(Propan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Propan-2-yl)pyrimidin-4-ol (CAS: 2814-20-2), also known as 2-isopropyl-4-hydroxypyrimidine.

As a core pharmacophore in drug development and a primary hydrolysis product of the organophosphate pesticide Diazinon, accurate identification of this compound is critical. This guide compares its spectral "performance"—defined here as ionization efficiency, fragment stability, and diagnostic specificity—against its structural isomers and methylated analogs.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Common Name 2-Isopropyl-4-hydroxypyrimidine
Formula

Exact Mass 138.0793 Da
Tautomerism Exists predominantly as 2-isopropylpyrimidin-4(3H)-one in the gas phase.

Methodology: Ionization & Experimental Protocols[2][3]

To ensure reproducible fragmentation, the following self-validating protocols are recommended. The choice of ionization method significantly alters the "performance" of the spectral fingerprint.

Protocol A: Electron Ionization (EI) – 70 eV

Best for: Structural elucidation and library matching (NIST/Wiley).

  • Inlet Temperature: Set to 250°C to ensure rapid volatilization without thermal degradation.

  • Source Temperature: Maintain at 230°C.

    • Causality: Higher source temps can promote thermal dehydration, artificially enhancing the

      
       peak.
      
  • Scan Range: 40–200 m/z.

  • Validation Check: The molecular ion (

    
    , m/z 138) must be visible (>5% relative abundance). If absent, lower source temp by 20°C.
    
Protocol B: Electrospray Ionization (ESI) – Positive Mode

Best for: LC-MS/MS quantification in biological matrices.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (gradient).

    • Note: Acidic pH forces protonation at N3, stabilizing the

      
       precursor.
      
  • Collision Energy (CE): Ramp 15–35 eV.

  • Validation Check: Monitor the transition

    
     (Loss of Propene). Signal-to-Noise (S/N) must exceed 10:1 at 10 ng/mL.
    

Fragmentation Analysis & Performance Comparison

This section compares the fragmentation behavior of this compound against its primary "interfering alternatives": its linear isomer (n-propyl) and its methylated analog (Diazinon metabolite).

Primary Fragmentation Pathways (EI/CID)

The fragmentation is driven by the stability of the pyrimidine ring and the lability of the branched isopropyl group.

  • Pathway A: Alkene Elimination (McLafferty-like)

    • Mechanism: Transfer of a

      
      -hydrogen from the isopropyl group to the ring nitrogen (N1 or N3), followed by elimination of neutral propene (
      
      
      
      , 42 Da).
    • Result: Base peak (often) at m/z 96 (EI) or m/z 97 (ESI,

      
      ).
      
    • Significance: This restores the aromaticity or stable lactam structure of the core ring.

  • Pathway B: Alpha-Cleavage (Methyl Loss)

    • Mechanism: Homolytic cleavage of a C-C bond in the isopropyl group.[1]

    • Result: Diagnostic ion at m/z 123 (

      
      ).
      
    • Performance Note: This peak is significantly more intense in the isopropyl isomer compared to the n-propyl isomer due to the statistical probability of methyl loss (2 methyls vs 1 terminal methyl) and the stability of the resulting cation.

  • Pathway C: Ring Contraction (RDA)

    • Mechanism: Retro-Diels-Alder cleavage characteristic of pyrimidin-4-ones, involving loss of HCN (27 Da) or CO (28 Da).

    • Result: Ions at m/z 69 and m/z 53 .

Comparative Data Table

The following table contrasts the target compound with its closest alternatives.

FeatureTarget: 2-Isopropyl Alt 1: 2-n-Propyl Alt 2: 2-Isopropyl-6-Methyl
Molecular Ion m/z 138m/z 138m/z 152
Base Peak (EI) m/z 96 (Loss of Propene)m/z 110 (Loss of Ethylene)*m/z 137 (Loss of Methyl)
Diagnostic Ratio High

Low

High

dominance
Key Differentiator Strong m/z 123 Strong m/z 109/110 Shifted mass (+14 Da)
Mechanism Facile Propene loss via 4-membered TSMcLafferty via 6-membered TSMethyl group on ring blocks some pathways

*Note: The n-propyl isomer favors ethylene loss (


) via McLafferty rearrangement involving 

-hydrogens, which the isopropyl group lacks.

Visualization of Fragmentation Mechanics[5][6][7]

The following diagram illustrates the competing pathways for this compound.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 138 (Keto-Tautomer) TS_A H-Transfer (Transition State) M_Ion->TS_A - C3H6 (42 Da) Frag_123 [M - Methyl]+ m/z 123 (Diagnostic) M_Ion->Frag_123 - CH3• (15 Da) (Alpha Cleavage) Frag_96 [M - Propene]+ m/z 96 (Base Peak) TS_A->Frag_96 Frag_69 Ring Fragment [M - Propene - HCN]+ m/z 69 Frag_96->Frag_69 - HCN (27 Da)

Figure 1: Competing fragmentation pathways. Pathway A (Green) is dominant in ESI; Pathway B (Red) is diagnostic for the branched isopropyl group.

Strategic Recommendations for Researchers

For Isomer Differentiation:

When distinguishing 2-isopropyl from 2-n-propyl pyrimidin-4-ol, do not rely solely on the molecular ion (identical m/z 138).

  • Action: Monitor the ratio of

    
    .
    
  • Result: The isopropyl isomer shows a distinct

    
     peak (methyl loss). The n-propyl isomer typically shows negligible methyl loss, favoring ethyl loss (
    
    
    
    ) or ethylene loss (
    
    
    ).
For Biological Matrices (Diazinon Studies):
  • Action: Use the transition

    
     for quantification.
    
  • Warning: Ensure chromatographic separation from the 6-methyl analog (metabolite of Diazinon). While the masses differ (138 vs 152), in-source fragmentation of the 152 analog can produce a 138 fragment (loss of ring methyl is rare, but loss of methylene is possible), potentially causing crosstalk.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Diazinon and Metabolites. National Institute of Standards and Technology. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2000). Toxicological Profile for Diazinon: Metabolism and Fragmentation. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Alkyl Cleavage Mechanisms. Available at: [Link]

  • Salem, M. A., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[2] Available at: [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-(Propan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the analysis of 2-(Propan-2-yl)pyrimidin-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry. We will explore the critical aspects of selecting and qualifying a reference standard, compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its analysis, and provide a detailed, field-proven HPLC protocol.

The Cornerstone of Accurate Analysis: The Reference Standard

In pharmaceutical quality control, analytical measurements using relative methods like chromatography are underpinned by the use of reference standards.[1] These standards serve as the benchmark against which the identity, purity, and potency of a sample are assessed. A reference standard must be of high purity and well-characterized.

Availability and Qualification of this compound Reference Standard

Currently, this compound is available from several chemical suppliers for laboratory use.[2][3] However, its availability as a certified reference standard from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) is not established. Therefore, a crucial first step for any laboratory is the in-house qualification of a commercially available lot to serve as a primary or secondary reference standard.

The qualification process should be a robust, self-validating system to ensure trustworthiness. This involves a comprehensive characterization of the material to confirm its identity and establish its purity. The following analytical techniques are recommended for full characterization:

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to elucidate the molecular structure.

    • Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy to identify functional groups.

  • Purity Assessment:

    • Chromatographic Purity: HPLC with a universal detector (e.g., Charged Aerosol Detector - CAD) or a diode-array detector (DAD) to identify and quantify all impurities.

    • Residual Solvents: Headspace GC-MS to determine the content of any remaining solvents from the synthesis process.

    • Water Content: Karl Fischer titration for accurate determination of water content.

    • Inorganic Impurities: Sulphated ash/residue on ignition to quantify non-volatile inorganic impurities.

A Certificate of Analysis (CoA) should be generated, documenting all the characterization data and assigning a purity value with an associated uncertainty. This qualified reference standard can then be used for routine analysis.

Choosing the Right Analytical Tool: HPLC vs. GC

The selection of the analytical technique is critical for robust and reliable quantification. For this compound, both HPLC and GC can be considered, but they present distinct advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds.[4][5]Best suited for volatile and thermally stable compounds.[4][5]
Derivatization Generally not required for polar compounds.Often necessary for polar compounds like this compound to increase volatility and thermal stability. This adds a step to the sample preparation and can introduce variability.
Operating Temperature Typically performed at or near room temperature.[6]Requires high temperatures for volatilization of the sample.[6]
Versatility Highly versatile with a wide range of stationary and mobile phases available.Less versatile for polar analytes.
Cost per Analysis Can be higher due to solvent consumption.[6]Generally lower cost per analysis.[6]

Recommendation:

Based on the chemical structure of this compound, which features a polar hydroxyl group and a heterocyclic pyrimidine ring, HPLC is the recommended technique for its analysis. The compound's polarity and low volatility make it directly amenable to HPLC without the need for derivatization, thus simplifying the workflow and reducing potential sources of error.

In-Depth Technical Guide: A Validated HPLC Method for this compound

This section provides a detailed, step-by-step HPLC method that can be used as a starting point for the analysis of this compound. The method is designed to be validated according to the International Council for Harmonisation (ICH) guidelines.[7]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-15 min: 10% to 90% B15-20 min: 90% B20-21 min: 90% to 10% B21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of the qualified this compound reference standard and dissolve it in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Internal Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of 6-Methyl-2-(methylthio)pyrimidin-4-ol (internal standard, see justification below) and dissolve it in a 50 mL volumetric flask with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the reference standard stock solution with the diluent to cover the expected concentration range of the samples. Add a constant amount of the internal standard stock solution to each calibration standard.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the diluent. Add the same constant amount of the internal standard stock solution as in the calibration standards.

4. Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[7]

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: Analyze a minimum of five concentrations of the reference standard. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days, by two different analysts, or on two different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard (this compound) CalStds Calibration Standards RefStd->CalStds Dilution Series IS Internal Standard (6-Methyl-2-(methylthio)pyrimidin-4-ol) IS->CalStds SamplePrep Sample Solution IS->SamplePrep Sample Test Sample Sample->SamplePrep Solvents Diluent (ACN:Water) Solvents->RefStd Solvents->IS Solvents->Sample HPLC HPLC-DAD Analysis CalStds->HPLC SamplePrep->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration (Analyte & IS) Chromatogram->Integration Calibration Calibration Curve (Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantitative analysis of this compound.

Selection of a Suitable Internal Standard

The use of an internal standard (IS) is highly recommended to improve the precision and accuracy of the quantitative analysis by correcting for variations in injection volume and potential sample loss during preparation. An ideal internal standard should be:

  • Chemically similar to the analyte.

  • Well-resolved from the analyte and other components in the chromatogram.

  • Stable in the sample and solvent.

  • Not present in the original sample.

For the analysis of this compound, a suitable internal standard would be a structurally related pyrimidine derivative. 6-Methyl-2-(methylthio)pyrimidin-4-ol is proposed as a suitable candidate. It shares the pyrimidin-4-ol core structure but has different substituents at positions 2 and 6, which should ensure a different retention time while maintaining similar chromatographic behavior and UV absorbance characteristics.

Logical Framework for Method and Standard Selection

Selection_Framework cluster_analyte Analyte Properties cluster_method_selection Analytical Method Selection cluster_standard_selection Reference Standard Selection cluster_is_selection Internal Standard Selection Analyte This compound (Polar, Non-volatile) HPLC HPLC (Recommended) Analyte->HPLC Directly Amenable GC GC (Requires Derivatization) Analyte->GC Challenging PrimaryStd Pharmacopeial Standard (Not Available) Analyte->PrimaryStd Ideal but unavailable SecondaryStd Qualified In-House Standard (Recommended Path) Analyte->SecondaryStd IS_Candidate 6-Methyl-2-(methylthio)pyrimidin-4-ol (Structurally Similar, Resolved) HPLC->IS_Candidate Improves Precision SecondaryStd->HPLC For Calibration

Caption: Decision framework for selecting the analytical method and reference standards for this compound analysis.

Conclusion

References

  • 4 Key Differences Between GC and HPLC. (n.d.). Drawell. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). News. [Link]

  • HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. [Link]

  • 6-METHYL-2-(PROPAN-2-YL)PYRIMIDIN-4-OL | CAS 2814-20-2. (n.d.). Matrix Fine Chemicals. [Link]

  • HPLC Method for Analysis of Procymidone on Newcrom B Column. (n.d.). Alltesta. [Link]

  • Environmental Behaviors of Procymidone in Different Types of Chinese Soil. (2021, June 13). MDPI. [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine. (n.d.).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007, May). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). European Pharmaceutical Review. [Link]

  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024, August 21). World Journal of Pharmaceutical Research. [Link]

  • Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. (n.d.). Der Pharma Chemica. [Link]

  • Liquid Chromatography | How to Use Internal Standards. (2024, December 16). Mason Technology. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Isopropyl-4-hydroxypyrimidine and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of UV-Vis Spectroscopy for Pyrimidine Derivatives

UV-Vis spectroscopy is a fundamental technique in the characterization of organic molecules, providing valuable insights into their electronic structure. For pyrimidine derivatives, which form the backbone of many biologically significant molecules including nucleobases and various pharmaceuticals, UV-Vis spectroscopy is instrumental. It allows for the quantification of these compounds, the study of their interactions with other molecules, and the elucidation of structural details, such as the presence of conjugated systems. The position of the maximum absorption (λmax) is particularly sensitive to the molecular structure and its environment.

Predicted UV-Vis Absorption and the Influence of Molecular Structure

The UV-Vis absorption of pyrimidine and its derivatives is primarily governed by π→π* and n→π* electronic transitions. The pyrimidine ring itself is a π-deficient system, and its absorption spectrum is significantly influenced by the nature and position of substituents.

2.1. The Parent Chromophore: Pyrimidine and 4-Hydroxypyrimidine

Pyrimidine in a neutral aqueous solution typically exhibits a strong absorption band around 243 nm, which is attributed to a π→π* transition. The introduction of a hydroxyl group at the 4-position, as in 4-hydroxypyrimidine, is expected to cause a bathochromic (red) shift in the absorption maximum due to the auxochromic effect of the hydroxyl group, which extends the conjugated system through its lone pair of electrons.

2.2. The Critical Role of Tautomerism

A crucial aspect of 4-hydroxypyrimidine and its derivatives is their existence in a tautomeric equilibrium between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms. For 4-hydroxypyrimidine, the equilibrium strongly favors the 4(1H)-pyrimidinone form. This is also the case for related substituted pyrimidines, such as 2-isopropyl-6-methyl-4-pyrimidinol, which exists in the keto form, 2-isopropyl-6-methylpyrimidin-4(3H)-one, in the solid state. This tautomerism has a profound impact on the UV-Vis spectrum, as the chromophoric system of the pyrimidinone form is different from that of the hydroxypyrimidine form.

Caption: Tautomeric equilibrium of 4-hydroxypyrimidine.

2.3. The Effect of the Isopropyl Group

The introduction of an electron-donating alkyl group, such as an isopropyl group at the 2-position, is anticipated to have a relatively small effect on the λmax compared to the influence of the tautomeric equilibrium and pH. Alkyl groups can cause a slight bathochromic shift due to hyperconjugation and inductive effects.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maxima of 2-isopropyl-4-hydroxypyrimidine, we will compare the available data for pyrimidine, 4,6-dihydroxypyrimidine, and the closely related 2-isopropyl-6-methyl-4-pyrimidinol.

CompoundSolvent/pHλmax (nm)Molar Absorptivity (ε)Reference
PyrimidineAcidic254-[1]
4,6-Dihydroxypyrimidine-~255-260 (estimated from plot)-[2]
2-Isopropyl-6-methyl-4-pyrimidinolNot specifiedAnalysis by UV spectrophotometry mentionedNot specified[3]

Note: Specific molar absorptivity values were not available in the search results.

Based on this comparative data, it is reasonable to predict that 2-isopropyl-4-hydroxypyrimidine (in its more stable pyrimidinone form) will exhibit a primary absorption band in the range of 250-270 nm in a neutral, polar solvent.

The Influence of Solvent and pH

The polarity of the solvent and the pH of the solution are critical factors that can significantly alter the UV-Vis absorption spectrum of hydroxypyrimidines.

4.1. Solvent Effects

In general, polar solvents can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the absorption maxima. For π→π* transitions, an increase in solvent polarity typically results in a small bathochromic shift. For n→π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to hydrogen bonding with the non-bonding electrons.

4.2. pH Effects

The pH of the solution can have a dramatic effect on the UV-Vis spectrum of 4-hydroxypyrimidine derivatives due to protonation and deprotonation events.

  • Acidic pH: In acidic conditions, the nitrogen atoms in the pyrimidine ring can become protonated. This can lead to a hypsochromic shift as the electron-withdrawing effect of the protonated nitrogen alters the electronic transitions.

  • Basic pH: In basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like anion. This increases the electron-donating ability of the oxygen and extends the conjugation, typically resulting in a significant bathochromic shift and an increase in molar absorptivity (a hyperchromic effect).

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of reliable and reproducible data, the following experimental protocol is recommended for determining the UV-Vis absorption maxima of 2-isopropyl-4-hydroxypyrimidine.

5.1. Materials and Instrumentation

  • 2-Isopropyl-4-hydroxypyrimidine (solid)

  • Spectrophotometric grade solvents (e.g., ethanol, water, cyclohexane)

  • Buffer solutions (pH 2, 7, and 10)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance and volumetric flasks

5.2. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Prepare Stock Solution (e.g., in Ethanol) A->B C Prepare Working Solutions in different solvents/buffers B->C F Record Sample Spectrum (200-400 nm) C->F D Calibrate Spectrophotometer E Record Blank Spectrum (Solvent/Buffer) D->E E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) G->H I Compare Spectra H->I

Caption: Experimental workflow for UV-Vis analysis.

5.3. Step-by-Step Methodology

  • Stock Solution Preparation: Accurately weigh a precise amount of 2-isopropyl-4-hydroxypyrimidine and dissolve it in a known volume of a primary solvent (e.g., ethanol) to create a concentrated stock solution.

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired solvents (e.g., water, ethanol, cyclohexane) and buffer solutions (pH 2, 7, 10) to achieve an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

  • Instrument Calibration and Blanking: Calibrate the spectrophotometer according to the manufacturer's instructions. Record a baseline spectrum using a cuvette filled with the corresponding pure solvent or buffer solution.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Conclusion

This guide provides a comprehensive framework for understanding and predicting the UV-Vis absorption characteristics of 2-isopropyl-4-hydroxypyrimidine. The key takeaways are:

  • The absorption spectrum is dominated by the more stable 4(1H)-pyrimidinone tautomer.

  • The primary absorption maximum (λmax) is predicted to be in the 250-270 nm range in neutral, polar solvents.

  • The exact position and intensity of the absorption bands will be sensitive to the solvent environment and, most significantly, the pH of the solution.

  • Experimental verification following the detailed protocol is essential for obtaining precise and accurate spectral data for this specific compound.

This comparative analysis, grounded in the established principles of UV-Vis spectroscopy and data from analogous compounds, serves as a valuable resource for researchers working with this and other pyrimidine derivatives.

References

  • Lumen Learning. (n.d.). Interpreting UV Spectra. MCC Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved February 9, 2026, from [Link]

  • Givens, R. S., & Yousef, A. L. (2005). UV spectral data for p-hydroxyacetophenone (1d). In Dynamic Studies in Biology: Phototriggers, Photoswitches, and Caged Biomolecules (p. 60). Wiley-VCH Verlag CmbH & Co. KGaA.
  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). 4(1H)-Pyrimidinone, 6-hydroxy-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved February 9, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Isopropyl-6-methyl-4-pyrimidone on Newcrom R1 HPLC column. Retrieved February 9, 2026, from [Link]

  • Kılıç, H. (2020). UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117867.
  • ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Retrieved February 9, 2026, from [Link]

  • Hemamalini, M., & Fun, H.-K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2459.
  • ResearchGate. (n.d.). UV–vis spectra of S-2, S-4, P-2, and P-4. Retrieved February 9, 2026, from [Link]

  • T-Nas, T. L., et al. (2023). Photolysis by UVA–Visible Light of TNT in Ethanolic, Aqueous-Ethanolic, and Aqueous Solutions According to Electrospray and Aerodynamic Thermal Breakup Droplet Ionization Mass Spectrometry. Molecules, 28(14), 5369.
  • ResearchGate. (n.d.). UV-VIS spectra of the deionized water, non-saturated with CO2, and.... Retrieved February 9, 2026, from [Link]

  • Ryseck, G., et al. (2013). Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences, 12(8), 1423-1430.
  • Wiley Analytical Science. (2020, September 28). Impurities in ethanol. Retrieved February 9, 2026, from [Link]

  • Wang, A., et al. (2020).
  • Ghaitaranpour, A., et al. (2019). Instantaneous Water Purification by Deep Ultraviolet Light in Water Waveguide: Escherichia Coli Bacteria Disinfection. Applied Sciences, 9(9), 1898.
  • Soderberg, T. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Uncoupled eNOS contributes to superoxide production under hypoxia. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025, October 19). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Retrieved February 9, 2026, from [Link]

  • Hemamalini, M., & Fun, H.-K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2459.
  • Sahoo, H., et al. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • SpectraBase. (n.d.). 4-Hydroxypyridine. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). 4(1H)-Pyrimidinone, 6-hydroxy-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

Sources

Structural Elucidation and Differentiation of 2-Isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of 2-isopropylpyrimidin-4-ol (CAS: 2814-20-2) is a frequent challenge in medicinal chemistry due to the compound's propensity for tautomerism and its structural similarity to regioisomers (e.g., 6-isopropylpyrimidin-4-ol) and constitutional isomers (e.g., 2-propylpyrimidin-4-ol).

This guide provides a rigorous, self-validating analytical workflow to distinguish these species. The core differentiation strategy relies on


H NMR coupling patterns  of the pyrimidine ring protons, which provide definitive evidence of substitution patterns that Mass Spectrometry (MS) alone cannot resolve.

The Structural Challenge

Before analyzing spectra, researchers must understand the three distinct isomer types that co-elute or show identical molecular weights (


 138.17).
The Candidates
Isomer TypeCompound NameKey Structural Feature
Target 2-Isopropylpyrimidin-4-ol Isopropyl at C2.[1][2][3] Protons at C5 and C6 are vicinal .
Regioisomer 6-Isopropylpyrimidin-4-ol Isopropyl at C6. Protons at C2 and C5 are isolated .
Constitutional 2-Propylpyrimidin-4-ol n-Propyl at C2. Alkyl chain differs (triplet vs. doublet).
Tautomerism Warning

In solution (especially polar solvents like DMSO-


 or MeOH-

), these compounds exist predominantly as the pyrimidin-4(3H)-one (lactam) tautomer rather than the pyrimidin-4-ol (lactim).
  • Implication: You will observe an amide-like NH proton (broad, >11 ppm) and carbonyl character in

    
    C NMR.
    
  • Protocol Rule: Always use DMSO-

    
      for characterization to stabilize the tautomeric equilibrium and ensure solubility.
    

Analytical Workflow (Decision Tree)

The following logic flow illustrates the step-by-step elimination of isomers.

Analytical_Workflow Start Unknown Sample (MW 138.17) Alkyl_Analysis 1. Alkyl Region Analysis (0.5 - 3.0 ppm) Start->Alkyl_Analysis Is_Isopropyl Isopropyl Pattern? (Septet + Doublet) Alkyl_Analysis->Is_Isopropyl Septet observed Is_Propyl n-Propyl Pattern? (Triplet + Multiplet + Triplet) Alkyl_Analysis->Is_Propyl Multiplet observed Ring_Analysis 2. Aromatic Region Analysis (6.0 - 9.0 ppm) Is_Isopropyl->Ring_Analysis Conclusion_Propyl Identify: 2-Propyl Isomer Is_Propyl->Conclusion_Propyl Vicinal Two Doublets (J ~6-7 Hz) (Vicinal Coupling H5-H6) Ring_Analysis->Vicinal Coupling Observed Isolated Two Singlets (H2 and H5 Isolated) Ring_Analysis->Isolated No Coupling Target CONFIRMED: 2-Isopropylpyrimidin-4-ol Vicinal->Target Regio IDENTIFIED: 6-Isopropylpyrimidin-4-ol Isolated->Regio

Figure 1: Analytical decision tree for differentiating pyrimidinol isomers based on


H NMR topology.

Detailed Differentiation Protocols

H NMR Spectroscopy (The Gold Standard)

This is the only definitive method for distinguishing the 2-isomer from the 6-isomer without reference standards.

Experimental Setup:

  • Solvent: DMSO-

    
     (Preferred) or CDCl
    
    
    
    .
  • Frequency: 400 MHz or higher recommended.

  • Concentration: ~10 mg/mL.

A. The "Vicinal Coupling" Rule (Target Identification)

For 2-isopropylpyrimidin-4-ol :

  • The pyrimidine ring has protons at positions 5 and 6 .

  • These protons are adjacent (vicinal).

  • Observation: You will see two doublets with a coupling constant (

    
    ) of approximately 6.0 – 7.0 Hz .
    
    • 
       ~6.1 ppm (H5, doublet, upfield due to carbonyl conjugation).
      
    • 
       ~7.8 ppm (H6, doublet).
      
B. The "Isolated Singlet" Rule (Regioisomer Identification)

For 6-isopropylpyrimidin-4-ol :

  • The pyrimidine ring has protons at positions 2 and 5 .[4]

  • These protons are separated by nitrogen atoms or the carbonyl.

  • Observation: You will see two distinct singlets .

    • 
       ~6.3 ppm (H5, singlet).
      
    • 
       >8.0 ppm (H2, singlet). Note:  H2 is located between two nitrogen atoms, making it significantly more deshielded (downfield) than H6 of the target molecule.
      
Comparative Data Table
Feature2-Isopropylpyrimidin-4-ol (Target)6-Isopropylpyrimidin-4-ol (Alternative)
H-5 Signal Doublet (

Hz)
Singlet
H-6 Signal Doublet (

Hz)
Not Present (Substituted)
H-2 Signal Not Present (Substituted)Singlet (Very Downfield, >8.0 ppm)
Alkyl Region Septet (~2.8 ppm) + Doublet (~1.2 ppm)Septet (~2.8 ppm) + Doublet (~1.2 ppm)
Carbonyl (

C)
~160-165 ppm (C4)~160-165 ppm (C4)
Mass Spectrometry (Secondary Confirmation)

While both isomers have a molecular ion


, fragmentation patterns can offer supportive evidence.
  • McLafferty Rearrangement: The 2-isopropyl group is flanked by two nitrogens, while the 6-isopropyl group is adjacent to one nitrogen and one carbon.

  • Fragmentation: Both typically show a strong

    
     peak (loss of methyl radical) and 
    
    
    
    (loss of isopropyl). However, the relative intensity of the ring-opening fragments often differs. Reliance on MS alone is not recommended due to library variability.

Synthesis Verification (Self-Validating Logic)

If spectral data is ambiguous, the synthetic origin provides confirmation.

  • Route A (Target): Condensation of Isobutyramidine + Ethyl propiolate (or equivalent

    
    -formyl ester surrogate).
    
    • Mechanism:[5][6][7] The amidine carbon becomes C2. Since the amidine carries the isopropyl group, the product is 2-isopropyl .

  • Route B (Regioisomer): Condensation of Formamidine + Ethyl 4-methyl-3-oxopentanoate.

    • Mechanism:[5][6][7] The amidine carbon becomes C2 (unsubstituted). The

      
      -keto ester carries the isopropyl group, placing it at C6.
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol (Analogous substructure reference). Retrieved February 10, 2026 from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 539865, 6-isopropylpyrimidin-4-amine (Regioisomer spectral reference). Retrieved February 10, 2026 from [Link]

  • Raczyńska, E. D., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences. ACS Omega. (Context on pyrimidinone tautomerism). Retrieved February 10, 2026 from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Propan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-(Propan-2-yl)pyrimidin-4-ol

CAS: 68210-25-3 Synonyms: 2-Isopropyl-4-hydroxypyrimidine; 2-isopropylpyrimidin-4(3H)-one Chemical Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol [1][2]

Part 1: Rapid Hazard Assessment & Scientific Context

The "Why" Behind the Safety Profile Handling this compound requires understanding its structural behavior.[1][2] As a nitrogen-containing heterocycle with a hydroxyl group, this compound exhibits tautomerism , existing in equilibrium between its enol (pyrimidinol) and keto (pyrimidinone) forms.[1][2][3]

  • Physical Hazard (Dust & Static): The isopropyl group adds lipophilicity to the crystalline lattice, often resulting in a "fluffy" static-prone powder during weighing.[1][2][3] This increases the risk of aerosolization and inhalation.[1][2][3]

  • Biological Interaction (Irritation): Like many pyrimidine intermediates used in kinase inhibitor synthesis, this compound is a mucous membrane irritant.[1][2][3] It possesses H-bond donor/acceptor sites that can interact with protein residues in the eyes and respiratory tract, leading to acute irritation (H315, H319, H335).[1][2][3]

  • Solubility Profile: While sparingly soluble in water, it dissolves readily in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).[1][2][3] Crucial Note: Once dissolved, the permeation risk shifts from the solid to the carrier solvent.[1][2][3]

Core Hazard Classifications (Derived from Analogs):

  • Skin Irritation (Category 2): Causes localized inflammation.[1][2][3]

  • Eye Irritation (Category 2A): Causes serious eye irritation; mechanical abrasion from dust is also a factor.[1][2][3]

  • STOT-SE (Category 3): Respiratory tract irritation if dust is inhaled.[1][2][3]

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed for decision-making based on the state of the matter.[1][2][3] Do not use a "one-size-fits-all" approach.

Protection ZoneOperational StateRecommended GearTechnical SpecificationScientific Rationale
Hand Protection Solid Handling (Weighing/Transfer)Nitrile Gloves Thickness: ≥ 0.11 mm (4 mil)AQL: 1.5Provides sufficient barrier against dry particulates.[1][2] The isopropyl group is lipophilic but solid diffusion through nitrile is negligible.[1][2][3]
Hand Protection Solution Phase (Dissolved in DCM/CHCl₃)Laminate / Barrier Silver Shield® or Double-Glove (Nitrile over PE)Chlorinated solvents permeate standard nitrile in <5 mins.[1][2][3] The solute follows the solvent through the glove material.[1][2][3]
Hand Protection Solution Phase (Dissolved in DMSO/DMF)Thick Nitrile Thickness: ≥ 0.20 mm (8 mil)DMSO enhances skin permeability of dissolved toxins.[2][3] Thicker nitrile increases breakthrough time.[1][2][3]
Respiratory Open Bench (Not Recommended)N95 / P100 NIOSH ApprovedIf weighing outside a hood is unavoidable, particulate filtration is mandatory to prevent alveolar deposition.[2][3]
Eye/Face General Handling Safety Glasses ANSI Z87.1+ with Side ShieldsProtects against low-energy projectiles and incidental splashes.[1][2][3]
Eye/Face Fine Dust / High Volume Unvented Goggles Indirect Vent / SealedPrevents micro-particles from bypassing side shields and irritating the conjunctiva.[2][3]
Body General Lab Lab Coat 100% Cotton or NomexCotton is preferred over synthetic blends to prevent static buildup which disperses the powder.[2][3]

Part 3: Operational Workflow & Protocols

Protocol A: Static-Free Weighing & Transfer

Context: The isopropyl moiety contributes to high static charge accumulation in low-humidity environments.[1][2][3]

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Dissipation: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid.[1][2][3]

  • Transfer: Use a stainless steel spatula (grounded via hand contact) rather than plastic.[1][2][3]

  • Self-Validating Step: If the powder "jumps" or clings to the spatula, stop. Increase humidity or use an anti-static gun.[1][2][3] Do not proceed until the powder behaves as a dense solid.[1][3]

Protocol B: Reaction Setup (Inert Atmosphere)

Context: While not strictly pyrophoric, hydroxypyrimidines are often used in palladium-catalyzed couplings or nucleophilic substitutions where moisture is detrimental.[1][2][3]

  • Dissolution: Add the solvent (e.g., DMF) to the solid, not the reverse, to minimize dust displacement.[1][2][3]

  • Inerting: Purge the headspace with Nitrogen/Argon.[1][2][3]

  • Decontamination: Wipe the exterior of the flask with a solvent-dampened tissue (acetone) immediately after sealing to remove invisible dust residues.[1][2][3]

Protocol C: Spill Management
  • Solid Spill: Do not dry sweep.[1][2][3] Cover with a wet paper towel (water/surfactant mix) to agglomerate the dust, then wipe up.[1][2][3]

  • Solution Spill: Absorb with vermiculite.[1][2][3] If the solvent is DCM, treat the waste as Halogenated Organic.[1][2][3]

Part 4: Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound, integrating PPE choices with process steps.

SafetyProtocol Start START: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution Phase CheckState->Solution StaticCheck Static Control Check (Anti-static gun/Ionizer) Solid->StaticCheck StaticCheck->StaticCheck Powder Clings (Retry) Weighing Weighing in Fume Hood PPE: Nitrile (4mil) + Goggles StaticCheck->Weighing Static Controlled Reaction Reaction / Processing Weighing->Reaction SolventCheck Identify Solvent Solution->SolventCheck PPE_DCM Solvent: DCM/Chloroform PPE: Laminate/Barrier Gloves SolventCheck->PPE_DCM Halogenated PPE_Polar Solvent: DMSO/Methanol PPE: Thick Nitrile (8mil) SolventCheck->PPE_Polar Polar Aprotic PPE_DCM->Reaction PPE_Polar->Reaction Decon Decontamination (Wet Wipe Method) Reaction->Decon Disposal Disposal: Segregated Organic Waste Decon->Disposal

Caption: Operational logic flow ensuring correct PPE selection based on solvent compatibility and physical state handling.

Part 5: Disposal & Waste Management

Disposal Strategy:

  • Solid Waste: Bagged in clear polyethylene, labeled "Toxic Solid, Organic (Pyrimidine Derivative)."[1][2][3]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in DMSO, Methanol, or Ethyl Acetate.[1][2][3]

    • Halogenated:[1][2][3] If dissolved in DCM or Chloroform.[1][2][3]

  • Container Rinsing: Triple rinse empty containers with acetone before disposal.[1][2][3] The rinsate must be treated as hazardous waste.[1][2][3]

Self-Validating Disposal Check:

  • Check: Is the waste container compatible with the solvent? (e.g., Do not put DCM solutions in standard LDPE carboys for long-term storage; use HDPE or Glass).[1][2][3]

References

  • Accela ChemBio Inc. (2024).[1][2][3] Safety Data Sheet: 2-Isopropylpyrimidin-4-ol (CAS 68210-25-3).[1][2] Retrieved from [2][3]

  • PubChem. (2025).[1][2][3][4] Compound Summary: 2-Isopropyl-6-methyl-4-pyrimidinol (Analogous Hazard Data).[1][2] National Library of Medicine.[1][2][3] Retrieved from [2][3]

  • Ansell Healthcare. (2024).[1][2][3] Chemical Permeation & Degradation Resistance Guide (8th Ed.). Retrieved from [2][3]

  • Matrix Fine Chemicals. (2024).[1][2][3] Product Specification: 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol.[1][2][5] Retrieved from [2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.